PP121
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXTLZYXZNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648002 | |
| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092788-83-4 | |
| Record name | PP-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PP-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1092788-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PP-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PP121
PP121 is a potent, cell-permeable, multi-targeted inhibitor that demonstrates significant efficacy against both protein tyrosine kinases (PTKs) and phosphoinositide 3-kinase (PI3K) family members.[1] This dual inhibitory activity allows this compound to simultaneously block multiple oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a pyrazolopyrimidine compound that functions as an ATP-competitive inhibitor. It selectively interacts within a hydrophobic pocket that is conserved between tyrosine kinases and PI3Ks.[4] This binding prevents the transfer of phosphate from ATP to the kinase's substrate, thereby inhibiting its activity. By targeting both PTKs and PI3Ks, this compound effectively disrupts key cellular processes such as cell growth, proliferation, survival, and migration.[2][5]
The primary signaling cascades affected by this compound are the PI3K/Akt/mTOR pathway and various receptor tyrosine kinase (RTK) pathways, including those mediated by PDGFR and VEGFR2.[4][6]
Quantitative Inhibition Profile
The inhibitory activity of this compound has been quantified against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and multi-targeted nature.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Kinase Family |
| PDGFR | 2 | Tyrosine Kinase |
| Hck | 8 | Tyrosine Kinase |
| mTOR | 10 | PI3K-related Kinase |
| VEGFR2 | 12 | Tyrosine Kinase |
| Src | 14 | Tyrosine Kinase |
| Abl | 18 | Tyrosine Kinase |
| p110α | 52 | Phosphoinositide 3-Kinase |
| DNA-PK | 60 | PI3K-related Kinase |
Data sourced from multiple references.[4][6]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Cellular Context |
| TT Thyroid Carcinoma | Proliferation | 50 | RET mutation |
| HUVECs | VEGF-stimulated Proliferation | 41 | Endothelial Cells |
Data sourced from multiple references.[4]
Signaling Pathways and this compound Inhibition
PI3K/Akt/mTOR Pathway Inhibition
This compound potently inhibits the PI3K/Akt/mTOR pathway by directly targeting the catalytic subunits of PI3K (e.g., p110α) and the mTOR kinase.[2][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][7] Inhibition by this compound leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including Akt, p70S6K, and the ribosomal protein S6.[4]
Caption: PI3K/Akt/mTOR pathway showing inhibition points of this compound.
Receptor Tyrosine Kinase (RTK) Pathway Inhibition
This compound directly inhibits the kinase activity of several RTKs that are crucial for tumor growth and angiogenesis, such as VEGFR2 and PDGFR.[4][6] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound blocks VEGF-stimulated activation of the PI3K and MAPK pathways by directly inhibiting VEGFR2 autophosphorylation at low nanomolar concentrations.[2][6]
Caption: General RTK signaling pathway inhibited by this compound.
Cellular Effects of this compound
The dual inhibition of PTK and PI3K pathways results in several observable cellular effects:
-
Inhibition of Proliferation: this compound potently inhibits the proliferation of a diverse panel of tumor cell lines, particularly those with mutations in the PI3K pathway components like PIK3CA or PTEN.[2][6]
-
Cell Cycle Arrest: Treatment with this compound induces a G0/G1 phase cell cycle arrest in most tumor cells.[4][6][8]
-
Induction of Apoptosis: In cell lines dependent on kinases like Bcr-Abl, this compound can induce apoptosis.[2][4]
-
Reversal of Oncogenic Transformation: this compound blocks tyrosine phosphorylation induced by v-Src and restores normal actin stress fiber staining in v-Src transformed NIH3T3 cells, indicating a reversal of the transformed phenotype.[4]
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against purified kinase domains.
-
Protocol:
-
Purified kinase domains are incubated with serially diluted this compound (e.g., 2- or 4-fold dilutions from 1 nM to 50 µM) or vehicle control (0.1% DMSO).[4]
-
The reaction is initiated by adding a reaction mixture containing 10 µM ATP, 2.5 µCi of γ-³²P-ATP, and a suitable kinase-specific substrate.[4]
-
The mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or by spotting onto phosphocellulose paper followed by washing and counting.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration using software like Prism.[4]
-
2. Cell Proliferation Assay (Resazurin-based)
-
Objective: To measure the effect of this compound on the proliferation of tumor cell lines.
-
Protocol:
-
Cells are seeded in 96-well plates at a low density and allowed to adhere overnight.
-
Cells are then treated with this compound at various concentrations (e.g., 4-fold dilutions from 10 µM to 0.040 µM) or a vehicle control (0.1% DMSO).[4]
-
The plates are incubated for 72 hours.
-
After the incubation period, Resazurin sodium salt solution (final concentration 22 µM) is added to each well.[4]
-
Plates are incubated for an additional 2-4 hours to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence is quantified using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).
-
IC50 values are calculated from the dose-response curve.
-
3. Western Blot Analysis
-
Objective: To assess the phosphorylation status of key proteins in signaling pathways targeted by this compound.
-
Protocol:
-
Cells are grown in 12-well plates and treated with various concentrations of this compound or vehicle for a specified time.[4]
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are resolved by SDS-PAGE and subsequently transferred to a nitrocellulose or PVDF membrane.[4]
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-S6, S6).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Caption: Standard workflow for Western blot analysis.
4. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Cells are treated with the desired concentration of this compound or vehicle control for 24-72 hours.[4]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.
-
Prior to analysis, cells are washed with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cell suspension is incubated in the dark for at least 30 minutes.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[4]
-
Conclusion
This compound is a well-characterized dual inhibitor of protein tyrosine kinases and PI3-kinases. Its mechanism of action involves the direct, ATP-competitive inhibition of multiple key nodes in oncogenic signaling, most notably the PI3K/Akt/mTOR and various RTK pathways. This multi-targeted approach leads to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models. The detailed protocols and quantitative data provided herein serve as a comprehensive technical resource for researchers utilizing this compound to investigate these critical cellular signaling networks.
References
- 1. MilliporeSigma Calbiochem PTK/PI 3-K/mTOR Inhibitor, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
The Cellular Target of PP121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP121 is a potent, cell-permeable, multi-targeted kinase inhibitor that has garnered significant interest in cancer research and drug development.[1] It was designed as a dual inhibitor, targeting both tyrosine kinases and phosphoinositide 3-kinases (PI3Ks), two critical classes of enzymes frequently dysregulated in cancer.[1] This unique polypharmacology allows this compound to simultaneously block multiple oncogenic signaling pathways, offering a promising strategy to overcome the robustness of cancer cell signaling networks and potential mechanisms of drug resistance. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Cellular Targets and In Vitro Potency
This compound exhibits potent inhibitory activity against a range of protein kinases, including receptor tyrosine kinases (RTKs) and lipid kinases of the PI3K family. The in vitro potency of this compound against its primary targets has been determined through various kinase assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its efficacy.
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases
| Target Kinase | IC50 (nM) | Kinase Family |
| PDGFR | 2 | Tyrosine Kinase |
| Hck | 8 | Tyrosine Kinase |
| mTOR | 10 | PI3K-related Kinase |
| VEGFR2 | 12 | Tyrosine Kinase |
| Src | 14 | Tyrosine Kinase |
| Abl | 18 | Tyrosine Kinase |
| p110α (PI3Kα) | 52 | Lipid Kinase |
| DNA-PK | 60 | PI3K-related Kinase |
| Ret | 40 (in cells) | Tyrosine Kinase |
Data compiled from multiple sources.[2][3]
Signaling Pathway Inhibition
This compound exerts its cellular effects by concurrently inhibiting multiple critical signaling pathways that drive cell proliferation, survival, and angiogenesis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK/Akt signaling cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[4][5] this compound's inhibitory action on both PI3K and mTOR leads to a robust blockade of this pathway.[2] This dual inhibition prevents the phosphorylation and activation of key downstream effectors such as Akt, p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest and inhibition of protein synthesis.[2]
MAPK/Akt Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and stress responses.[6] Studies have shown that this compound can downregulate the MAPK/Akt signaling pathway, contributing to its anti-proliferative and anti-inflammatory effects.[7][8] This is achieved, in part, through the inhibition of upstream receptor tyrosine kinases like VEGFR2, which can activate the MAPK cascade.[9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cellular targets and effects of this compound.
In Vitro Kinase Assay
This protocol is used to determine the IC50 values of this compound against purified kinase domains.
Materials:
-
Purified kinase domains (e.g., PDGFR, Src, mTOR)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate for each kinase (e.g., a specific peptide or protein)
-
[γ-³²P]ATP
-
10 mM ATP solution
-
Phosphocellulose or nitrocellulose membranes
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction well, combine the purified kinase domain, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically around 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose or nitrocellulose membrane.
-
Wash the membranes extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P in the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Cell Proliferation Assay (Crystal Violet Method)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87 glioblastoma, A549 lung cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Methanol (100%)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, carefully remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and allow the plates to air dry completely.
-
Stain the cells with Crystal Violet solution for 20-30 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization solution to each well and incubating on a shaker for 15-20 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[10]
Western Blot Analysis of Signaling Pathway Inhibition
This technique is used to assess the phosphorylation status of key proteins in signaling pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent multi-targeted kinase inhibitor that effectively abrogates cancer cell proliferation and survival by simultaneously targeting key nodes in the PI3K/Akt/mTOR and MAPK/Akt signaling pathways. Its ability to inhibit both tyrosine kinases and PI3K family members underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising small molecule inhibitor.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. lktlabs.com [lktlabs.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PP121 Signaling Pathway Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: PP121 is a potent, multi-targeted small molecule inhibitor that uniquely bridges the inhibition of both tyrosine kinases and phosphoinositide 3-kinase (PI3K) family enzymes. This dual-action mechanism allows it to simultaneously block several critical oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway and pathways driven by receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. This guide provides a comprehensive overview of the signaling pathways modulated by this compound, quantitative data on its inhibitory activity, its cellular consequences, and detailed protocols for its experimental application.
Mechanism of Action and Core Signaling Pathways
This compound achieves its potent anti-proliferative and anti-angiogenic effects by targeting a structurally conserved hydrophobic pocket present in both tyrosine kinases and PI3K-related kinases.[1] This allows it to effectively disrupt multiple signaling nodes simultaneously.
Key Inhibited Pathways:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound directly inhibits the p110α catalytic subunit of PI3K and the downstream kinase mTOR.[1] This dual inhibition leads to a potent, dose-dependent reduction in the phosphorylation of key downstream effectors, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (RPS6).[1][2][3] This direct blockade is a primary driver of its anti-tumor effects.[4]
-
Receptor Tyrosine Kinase (RTK) Pathways:
-
VEGFR & PDGFR Signaling: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These RTKs are crucial for angiogenesis (the formation of new blood vessels) and tumor growth. By inhibiting VEGFR2, this compound blocks VEGF-stimulated cell proliferation and activation of the MAPK and PI3K pathways in endothelial cells.[1][5]
-
-
Non-Receptor Tyrosine Kinase Pathways:
The diagram below illustrates the primary signaling nodes targeted by this compound.
Quantitative Inhibition Profile
This compound exhibits nanomolar potency against a range of critical kinases. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.
| Target Kinase | IC50 (nM) | Citation(s) |
| PDGFR | 2 | [1][2] |
| Hck | 8 | [1][2] |
| mTOR | 10 | [1][2] |
| VEGFR2 | 12 | [1][2][5] |
| Src | 14 | [1][2] |
| Abl | 18 | [1][2] |
| p110α | 52 | [1] |
| DNA-PK | 60 | [1][2] |
The biochemical potency of this compound translates to effective inhibition of cell growth across various cancer cell lines.
| Cell Line / Condition | IC50 (nM) | Citation(s) |
| HUVECs (VEGF-stimulated) | 41 | [1][2] |
| TT Thyroid Carcinoma (RET mutant) | 50 | [1][2] |
Cellular and Physiological Consequences of Inhibition
The multi-targeted inhibition by this compound leads to several well-defined cellular outcomes that are advantageous for therapeutic applications, particularly in oncology.
-
Inhibition of Cell Proliferation: this compound potently blocks the proliferation of numerous tumor cell lines, including those from glioblastoma, non-small cell lung cancer (NSCLC), and thyroid cancer.[2][6][7] This effect is largely attributed to the direct and simultaneous inhibition of the PI3K and mTOR pathways.[4]
-
Induction of Cell Cycle Arrest: In many cancer cell lines, treatment with this compound leads to a robust arrest in the G0/G1 phase of the cell cycle.[1][2] This is a characteristic outcome of combined PI3K and mTOR inhibition.[4]
-
Induction of Apoptosis: In certain cellular contexts, such as in cells driven by Bcr-Abl, this compound can induce apoptosis.[1]
-
Inhibition of Cell Migration: this compound has been shown to impair the migration and invasion of cancer cells, a critical factor in preventing metastasis.[6][7]
-
Anti-Angiogenic Effects: Through potent inhibition of VEGFR2, this compound blocks VEGF-driven signaling in endothelial cells, a key process for tumor angiogenesis.[5]
Key Experimental Protocols
The following section details standardized protocols for evaluating the effects of this compound.
Protocol: Western Blot Analysis of Pathway Inhibition
This protocol is used to measure changes in the phosphorylation status of key signaling proteins following this compound treatment.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., U87, LN229) in 6-well or 12-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.04 to 10 µM) or vehicle (0.1% DMSO) for a specified time (e.g., 3-24 hours).[1][2]
-
Lysis: Aspirate media, wash cells once with ice-cold 1X PBS, and lyse cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification and Sample Prep: Scrape cell lysates, transfer to microcentrifuge tubes, and sonicate briefly to shear DNA.[8] Heat samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-phospho-S6) overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).
Protocol: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.
Methodology
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the purified kinase domain, a specific substrate peptide, and serially diluted concentrations of this compound (e.g., 1 nM to 50 µM) in a kinase assay buffer.[1][12]
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and γ-³²P-ATP. Incubate the reaction at 30°C for 30 minutes.[12]
-
Terminate Reaction: Stop the reaction by adding LDS sample buffer or by spotting the reaction mixture onto a phosphocellulose or nitrocellulose membrane.[1][12]
-
Washing: If using a membrane, wash it 5-6 times with an appropriate buffer (e.g., phosphoric acid) to remove unbound radioactive ATP.[1]
-
Quantification: Quantify the amount of ³²P incorporated into the substrate using a phosphorimager or scintillation counter.[1] If the reaction was stopped with sample buffer, run the samples on an SDS-PAGE gel and analyze radioactivity via autoradiography.[12]
-
IC50 Calculation: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle after this compound treatment.
Methodology
-
Cell Culture and Treatment: Plate 1-2 x 10⁶ cells and treat with the desired concentration of this compound (e.g., 2.5 µM) or vehicle for 24-48 hours.[4]
-
Harvest Cells: Harvest cells by trypsinization, collect them in a tube, and wash once with PBS by centrifuging at 200 x g for 5 minutes.[13]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (can be stored for weeks).[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution that includes RNase A to prevent staining of double-stranded RNA.[14][15]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[15]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. ptglab.com [ptglab.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. In vitro protein kinase assay [bio-protocol.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
PP121 for In Vitro Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PP121, a potent dual inhibitor of tyrosine and phosphoinositide kinases, for its application in in vitro kinase assays. This document outlines its mechanism of action, target profile, and detailed protocols for its use in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of a range of protein kinases, making it a valuable tool for studying cellular signaling pathways and for drug discovery efforts.[1] Its dual-inhibitory nature against both tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks) allows for the simultaneous interrogation of multiple signaling cascades.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition blocks the downstream signaling pathways regulated by the target kinases.
Quantitative Data: this compound Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 1: IC50 Values of this compound against Tyrosine Kinases
| Kinase | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| Ret | <1 |
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]
Table 2: IC50 Values of this compound against Phosphoinositide Kinases
| Kinase | IC50 (nM) |
| mTOR | 10 |
| DNA-PK | 60 |
| p110α | 52 |
Data sourced from Selleck Chemicals.[3]
Signaling Pathways Modulated by this compound
This compound's inhibitory action on various kinases leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro kinase assay to determine the IC50 value of this compound against a target kinase.
Materials and Reagents
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (stock solution in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well microplate
-
Phosphocellulose or nitrocellulose membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Experimental Workflow
Detailed Procedure for IC50 Determination[2]
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.001 µM to 50 µM). Also, prepare a vehicle control (DMSO) well.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Diluted this compound or vehicle.
-
Purified kinase domain.
-
Kinase-specific substrate.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. A typical final ATP concentration is 10 µM.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.
-
Washing: Wash the membrane multiple times (5-6 times) with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the membrane and quantify the amount of incorporated ³²P into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a versatile and potent tool for the in vitro study of kinase-driven signaling pathways. Its dual specificity for both tyrosine and phosphoinositide kinases makes it particularly useful for investigating crosstalk and redundancy in cellular signaling networks. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their in vitro kinase assays. Careful optimization of assay conditions for each specific kinase-substrate pair is recommended to ensure accurate and reproducible results.
References
The Discovery and Development of PP121: A Dual Inhibitor of Tyrosine and Phosphoinositide Kinases
Abstract
PP121 is a potent, cell-permeable, multi-targeted inhibitor belonging to the pyrazolopyrimidine class of compounds. It was rationally designed to dually target two critical and interconnected families of oncogenic enzymes: protein tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). This technical guide details the discovery, mechanism of action, and preclinical development of this compound. It summarizes its inhibitory potency against a range of key cellular kinases, including PDGFR, VEGFR2, Src, Abl, and mTOR, and outlines its effects on downstream signaling pathways and cellular processes such as proliferation and cell cycle progression. Detailed methodologies for key experimental assays are provided, and signaling pathways are visually represented to offer a comprehensive overview for researchers and drug development professionals.
Introduction: The Rationale for Dual Kinase Inhibition
Protein tyrosine kinases and PI3Ks are central components of signaling pathways that regulate cell growth, survival, and proliferation.[1] In many cancers, these pathways are dysregulated through mutations or overexpression of key components.[2] While inhibitors targeting individual kinases have shown clinical success, tumor cells often develop resistance by reactivating alternative or downstream signaling pathways.[2] For instance, the reactivation of PI3K signaling is a common mechanism of resistance to tyrosine kinase inhibitors.[2] This has spurred the development of multi-targeted agents capable of simultaneously blocking multiple nodes within these oncogenic networks. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been a fruitful starting point for developing kinase inhibitors that can mimic ATP binding.[3][4] this compound emerged from a systematic effort to identify compounds that could bridge the chemical space between tyrosine kinases and PI3Ks, offering a strategy to overcome resistance and enhance anti-tumor efficacy.[1][2]
The Discovery of this compound
The discovery of this compound was a result of a targeted polypharmacology approach, aiming to create a single molecule that could potently inhibit both tyrosine kinases and PI3-Ks.[2]
From Tyrosine Kinase Inhibitors to Dual Specificity
The development began by screening a library of existing pyrazolopyrimidine-based tyrosine kinase inhibitors for cross-reactivity against the PI3-K family member p110α.[2] This screen identified two initial hits, compounds S1 and S2, which inhibited several PI3-Ks at low micromolar concentrations.[2] These molecules displayed a selectivity pattern similar to the classical Src family kinase inhibitor PP1, demonstrating the potential of the pyrazolopyrimidine scaffold for dual inhibition.[2]
Structure-Activity Relationship (SAR) and Optimization
Through iterative chemical synthesis and kinome-level biochemical profiling, the initial hits were optimized.[1] Structure-activity relationship (SAR) studies revealed that the exocyclic amine at the N4 position of the pyrazolopyrimidine core was crucial for PI3-K inhibition; its substitution with N-methyl abolished this activity.[4] Further optimization led to the development of this compound, which showed potent, low-nanomolar inhibition against key targets in both kinase families.[2] X-ray crystallography studies revealed that the dual selectivity is governed by a rotatable bond in the drug's skeleton, allowing it to access a conserved hydrophobic pocket present in both tyrosine kinases and PI3-Ks.[1]
Mechanism of Action
This compound functions as a multi-targeted ATP-competitive inhibitor, binding to the ATP pocket of both protein tyrosine kinases and PI3-K family kinases.[5]
Target Profile and Potency
This compound demonstrates potent inhibitory activity against a range of kinases critical for tumor growth and angiogenesis. Its dual-action profile allows it to block multiple signaling pathways simultaneously. The half-maximal inhibitory concentrations (IC50) for its key targets are summarized in the table below.
| Target Kinase | Kinase Family | IC50 (nM) | Reference(s) |
| PDGFR | Receptor Tyrosine Kinase | 2 | [6] |
| Hck | Src Family Tyrosine Kinase | 8 | [6] |
| mTOR | PI3-K Related Kinase | 10 | [6] |
| VEGFR2 | Receptor Tyrosine Kinase | 12 | [6] |
| Src | Src Family Tyrosine Kinase | 14 | [6] |
| Abl | Non-receptor Tyrosine Kinase | 18 | [6] |
| p110α | Phosphoinositide 3-Kinase | 52 | [6] |
| DNA-PK | PI3-K Related Kinase | 60 | [6] |
Inhibition of Key Signaling Pathways
This compound exerts its cellular effects primarily by inhibiting the PI3-K/Akt/mTOR and MAPK signaling pathways. In glioblastoma cell lines such as U87 and LN229, this compound potently and dose-dependently blocks the phosphorylation of Akt, p70S6K, and the ribosomal protein S6.[6] This direct inhibition of the PI3-K/mTOR axis is a key driver of its anti-proliferative effects.[4] Furthermore, in models of asthma, this compound has been shown to suppress the MAPK/Akt signaling pathway by reducing the phosphorylation of both Akt and p38 MAPK.[7]
References
- 1. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PP121 as a Tool for Studying Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP121 is a potent, cell-permeable, multi-targeted kinase inhibitor that serves as a powerful research tool for dissecting the complex signaling networks that drive angiogenesis.[1][2] As a dual inhibitor, it uniquely targets both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinase (PI3K) family kinases, which are central to the proliferation, migration, and survival of endothelial cells.[3][4] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in angiogenesis research.
Mechanism of Action
This compound exerts its anti-angiogenic effects by concurrently blocking several critical signaling pathways. It is an ATP-competitive inhibitor that targets key RTKs involved in angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] Inhibition of these receptors prevents their autophosphorylation and subsequent activation of downstream pathways.[1]
Simultaneously, this compound directly inhibits the catalytic activity of PI3K family kinases, including mTOR (mammalian Target of Rapamycin).[1][5][6] The PI3K/Akt/mTOR pathway is a crucial downstream effector of VEGFR2 and PDGFR, and its inhibition by this compound leads to a robust blockade of signals that promote endothelial cell growth, proliferation, and survival.[7][8][9] By targeting both the upstream RTKs and the downstream PI3K/mTOR cascade, this compound provides a comprehensive blockade of pro-angiogenic signaling.[1]
Caption: this compound inhibits key nodes in angiogenic signaling pathways.
Data Presentation: Inhibitory Profile of this compound
The efficacy of this compound against various kinases has been quantified through in vitro kinase assays, with results typically reported as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: IC50 Values of this compound Against Key Kinase Targets
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| PDGFR | 2 | [1][10] |
| mTOR | 10 | [1][10] |
| VEGFR2 | 12 | [1][10] |
| Src | 14 | [1] |
| Abl | 18 | [10] |
| p110α (PI3K) | 52 | [10][11] |
| DNA-PK | 60 | [1][10] |
| p110δ (PI3K) | 150 | [11] |
| p110γ (PI3K) | 1100 | [11] |
| p110β (PI3K) | 1400 |[11] |
Table 2: Cellular Activity of this compound in Angiogenesis-Relevant Assays
| Cell Type | Assay | Effect | IC50 (nM) | Reference |
|---|---|---|---|---|
| HUVECs | VEGF-Stimulated Proliferation | Inhibition | 41 | [10] |
| Various Tumor Cells | Proliferation | Inhibition, G0/G1 Arrest | Varies | [1][6] |
| NSCLC Cells | Migration & Invasion | Inhibition | Not specified |[9] |
Experimental Protocols
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[12]
Caption: Workflow for an endothelial cell proliferation assay.
a. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal medium (e.g., M199) with 0.5-2% Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A (typically 10-20 ng/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Plate reader
b. Method:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of full growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Aspirate the medium and replace it with 100 µL of low-serum basal medium (e.g., 0.5% FBS) to synchronize the cells. Incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in low-serum medium containing VEGF (e.g., 20 ng/mL). The final concentrations might range from 1 nM to 10 µM. Include vehicle control (DMSO) and unstimulated control wells.
-
Add the treatment media to the respective wells and incubate for 48-72 hours.
-
Add 20 µL of MTS or a similar proliferation reagent to each well.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
c. Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated, VEGF-stimulated control wells (representing 100% proliferation).
-
Plot the normalized values against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant, mimicking a key step in vessel sprouting.[12][13]
Caption: Workflow for a Boyden chamber cell migration assay.
a. Materials:
-
HUVECs
-
24-well plates with cell culture inserts (8 µm pore size)
-
Serum-free basal medium (e.g., M199 with 0.1% BSA)
-
Chemoattractant: VEGF-A (e.g., 20-50 ng/mL)
-
This compound stock solution
-
Cotton swabs, fixative (e.g., methanol), and staining solution (e.g., Crystal Violet)
-
Microscope
b. Method:
-
Starve HUVECs in serum-free medium for 4-6 hours.
-
Add 600 µL of serum-free medium containing the chemoattractant (VEGF) to the lower wells of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a density of 1x10^6 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes, then wash gently with water.
-
Allow the inserts to air dry.
c. Data Analysis:
-
Count the number of stained, migrated cells in several (e.g., 3-5) representative fields of view for each insert using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of migration relative to the vehicle-treated control.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to disrupt the differentiation of endothelial cells into capillary-like structures on a basement membrane matrix.[12][14]
Caption: Workflow for an in vitro tube formation assay.
a. Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel), growth factor-reduced
-
Pre-chilled 96-well plate and pipette tips
-
Low-serum or serum-free medium
-
This compound stock solution
-
Calcein-AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
b. Method:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled tips, add 50 µL of liquid Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in low-serum medium at a density of 1.5-2.5 x 10^5 cells/mL.
-
Add this compound or vehicle (DMSO) to the cell suspension at desired final concentrations.
-
Gently add 100 µL of the cell suspension on top of the solidified Matrigel layer.
-
Incubate at 37°C, 5% CO2 for 4-12 hours. Monitor tube formation periodically.
-
Capture images of the capillary-like networks using an inverted microscope.
c. Data Analysis:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include total tube length, number of nodes/junctions, and number of meshes.
-
Calculate the percentage of inhibition for each parameter relative to the vehicle-treated control.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of neovascularization in response to angiogenic stimuli and inhibitors.[15][16][17]
Caption: Workflow for the in vivo CAM angiogenesis assay.
a. Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, ~60% humidity)
-
Dremel tool with a cutting wheel or small scissors
-
Sterile filter paper disks or gelatin sponges
-
VEGF-A (as a pro-angiogenic stimulus)
-
This compound solution (in a biocompatible solvent, e.g., PBS with 1% DMSO)
-
Stereomicroscope with a camera
b. Method:
-
Incubate fertilized eggs for 3 days.
-
On day 3, sterilize the eggshell with 70% ethanol. Create a small window (1-2 cm²) in the shell, taking care not to damage the underlying CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
On day 8-10, open the window and place a sterile carrier (e.g., a filter disk soaked with VEGF) onto the CAM, away from large pre-existing vessels.
-
Apply a small volume (e.g., 10 µL) of this compound solution or vehicle control directly onto the carrier.
-
Reseal the window and incubate for another 48-72 hours.
-
On day 12-13, re-open the window and document the vascular response around the carrier using a stereomicroscope. The area can be injected with ink for better visualization.
-
Excise the CAM area around the carrier for further analysis if needed.
c. Data Analysis:
-
The angiogenic response is often scored based on the number and orientation of vessels growing towards the carrier.
-
Quantitative analysis can be performed using image analysis software to measure vessel density, length, and branch points within a defined radius around the carrier.
-
Compare the vascular response in this compound-treated eggs to vehicle-treated controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTK/PI 3-K/mTOR Inhibitor, this compound [sigmaaldrich.com]
- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proliferation and migration of endothelial cells is promoted by endothelins via activation of ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Assessment of Angiogenesis Potential of 5- Amino Salicylic Acid by In Vivo Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]
Unraveling the Polypharmacology of PP121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP121 is a potent, multi-targeted small molecule inhibitor that has garnered significant interest in cancer research and beyond. Its efficacy stems from its ability to simultaneously engage multiple key signaling nodes implicated in cell growth, proliferation, and survival. This technical guide provides an in-depth exploration of the polypharmacology of this compound, presenting its inhibitory profile, detailing the experimental protocols used for its characterization, and visualizing the complex signaling networks it modulates.
In Vitro Inhibitory Profile of this compound
This compound exhibits a dual inhibitory mechanism, targeting both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinase (PI3K) family kinases. This polypharmacological profile allows it to overcome the robustness and redundancy of oncogenic signaling pathways.[1] The following tables summarize the in vitro inhibitory activities of this compound against its primary targets.
Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound
| Target | IC50 (nM) |
| PDGFR | 2[2][3] |
| Hck | 8[2][3] |
| VEGFR2 | 12[2][3] |
| Src | 14[2][3] |
| Abl | 18[2][3] |
| Ret | <1[4] |
Table 2: Inhibition of PI3K Family Kinases by this compound
| Target | IC50 (nM) |
| mTOR | 10[2][3] |
| p110α | 52[3] |
| DNA-PK | 60[2][3] |
Cellular Effects of this compound
The multi-targeted nature of this compound translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. It effectively inhibits the proliferation of tumor cells harboring mutations in components of the PI3K pathway, such as PIK3CA and PTEN.[4] In glioblastoma cell lines U87 and LN229, this compound dose-dependently blocks the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt, p70S6K, and S6.[2][3] Furthermore, treatment with this compound can induce a G0/G1 cell cycle arrest in several cancer cell lines.[2]
In the context of specific oncogenic drivers, this compound has been shown to inhibit Bcr-Abl induced tyrosine phosphorylation, leading to apoptosis in chronic myeloid leukemia (CML) cells.[4] It also blocks VEGF-stimulated activation of the PI3K and MAPK pathways in human umbilical vein endothelial cells (HUVECs), highlighting its anti-angiogenic potential.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the polypharmacology of this compound.
In Vitro Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.
Materials:
-
Purified kinase domains (e.g., PDGFR, Src, mTOR)
-
This compound
-
ATP, [γ-³²P]ATP
-
Substrate (specific for each kinase)
-
Kinase reaction buffer
-
Nitrocellulose or phosphocellulose membranes
-
Wash buffer
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the purified kinase domain, the appropriate substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Terminate the reaction by spotting the reaction mixture onto a nitrocellulose or phosphocellulose membrane.
-
Wash the membranes extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the membranes using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[2][4]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO) and incubate for the desired duration (e.g., 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[5]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.[6][7]
Visualizing the Polypharmacology of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflows of the experimental protocols.
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound.
Figure 2: Workflow for the in vitro kinase assay.
Figure 3: Workflow for the MTT cell viability assay.
Figure 4: Workflow for Western blot analysis.
Conclusion
This compound represents a compelling example of targeted polypharmacology, effectively inhibiting key drivers of cancer cell proliferation and survival through its dual action on RTKs and PI3K family kinases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar multi-targeted inhibitors. A thorough understanding of its complex mechanism of action is crucial for its continued development and potential clinical application.
References
- 1. assayquant.com [assayquant.com]
- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
The Dual Kinase Inhibitor PP121: A Technical Guide to its Inhibition of mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many human diseases, including cancer, making it a critical target for therapeutic intervention. PP121 is a potent, ATP-competitive, and cell-permeable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mTOR kinases. This technical guide provides an in-depth analysis of this compound's role in inhibiting mTOR signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Introduction to this compound and mTOR Signaling
The mTOR protein is the catalytic subunit of two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTORC2.[1]
-
mTORC1 is sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]
-
mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the protein kinase Akt (also known as Protein Kinase B).[3]
This compound is a pyrazolopyrimidine compound that acts as a dual inhibitor of the PI3K/mTOR pathway by targeting the ATP-binding site of these kinases. Its ability to inhibit both mTORC1 and mTORC2, as well as upstream PI3K isoforms, makes it a powerful tool for dissecting mTOR signaling and a potential therapeutic agent.
Quantitative Analysis of this compound Inhibition
This compound exhibits potent inhibitory activity against mTOR and a range of other kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against key targets.
| Target | IC50 (nM) | Reference |
| mTOR | 10 | [4] |
| DNA-PK | 60 | [4] |
| PI3K Isoforms | ||
| p110α | <1400 | |
| p110β | <1400 | |
| p110δ | <1400 | |
| p110γ | <1400 |
Table 1: Inhibitory Activity of this compound against PI3K/mTOR Family Kinases.
| Target | IC50 (nM) | Reference |
| PDGFR | 2 | [4] |
| Hck | 8 | [4] |
| VEGFR2 | 12 | [4] |
| Src | 14 | [4] |
| Abl | 18 | [4] |
| Ret | <260 | |
| EGFR | <260 | |
| EphB4 | <260 |
Table 2: Inhibitory Activity of this compound against various Tyrosine Kinases.
Signaling Pathways Affected by this compound
This compound's inhibitory action has profound effects on the intricate mTOR signaling network. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical mTOR pathway and the points of intervention by this compound.
Figure 1: Overview of the PI3K/Akt/mTOR signaling pathway and the inhibitory targets of this compound.
Figure 2: A generalized experimental workflow to evaluate the effects of this compound on mTOR signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on mTOR signaling.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the detection of phosphorylated mTOR pathway proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent decrease in the phosphorylation of mTOR, Akt, and S6K1, while the total protein levels should remain relatively unchanged.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell proliferation.
Expected Results: this compound is expected to inhibit cell proliferation in a dose-dependent manner, resulting in a decrease in absorbance values with increasing concentrations of the inhibitor.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Expected Results: Treatment with this compound is anticipated to induce apoptosis, leading to an increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in a dose-dependent manner.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway, demonstrating significant activity against both mTORC1 and mTORC2, as well as a range of other oncogenic kinases. Its ability to concurrently block multiple nodes in this critical signaling network makes it an invaluable research tool for elucidating the complexities of mTOR signaling and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to effectively study and utilize this compound in their investigations of mTOR-related cellular processes and pathologies.
References
Methodological & Application
Application Notes and Protocols for PP121 in Mouse Models
Introduction
PP121 is a potent, small-molecule, multi-targeted kinase inhibitor.[1] It is characterized as a dual inhibitor of both tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[2][3][4] This dual activity allows it to simultaneously block multiple critical signaling pathways involved in cell proliferation, survival, angiogenesis, and inflammation. Its efficacy has been demonstrated in various preclinical models, including cancer and asthma, making it a valuable tool for in vivo research.[2][5][6]
Mechanism of Action
This compound exerts its biological effects by inhibiting a range of important kinases. It potently targets receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as non-receptor tyrosine kinases such as Src and Abl.[1][4][7] Concurrently, it inhibits key components of the phosphoinositide signaling pathway, including mTOR and DNA-dependent protein kinase (DNA-PK).[1][7]
The simultaneous inhibition of these targets leads to the blockade of major downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways.[2][8][9] This comprehensive inhibition results in reduced cell proliferation, induction of cell cycle arrest at the G0/G1 phase, and apoptosis in susceptible cell lines.[1][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ Value (nM) | Reference |
| PDGFR | 2 | [1][7] |
| Hck | 8 | [1][7] |
| mTOR | 10 | [1][7] |
| VEGFR2 | 12 | [1][7] |
| Src | 14 | [1][7] |
| Abl | 18 | [1][7] |
| DNA-PK | 60 | [1][7] |
Table 2: Dosing in Mouse Models
| Mouse Model | Disease | Dosing Regimen | Route | Reference |
| BALB/c | Asthma | 20 mg/kg or 50 mg/kg, daily | Intraperitoneal | [2] |
| N/A | Non-Small Cell Lung Cancer (NSCLC) | Future in vivo studies proposed | N/A | [5] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
This protocol describes how to prepare this compound for administration to mice. This compound is poorly soluble in aqueous solutions.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Formulation A: Corn Oil-Based Solution (Recommended for immediate use) [1]
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution, using ultrasonication if necessary.
-
For a final dosing solution, dilute the stock solution in corn oil. For example, to achieve a 2.5 mg/mL final concentration, add 50 µL of the 50 mg/mL DMSO stock to 950 µL of corn oil.
-
Mix thoroughly by vortexing immediately before administration to ensure a homogenous solution.
-
Note: The final DMSO concentration should be kept low (e.g., ≤5%) to minimize toxicity.
Formulation B: CMC-Na-Based Suspension [1]
-
Prepare a sterile solution of 0.5% - 2% CMC-Na in sterile saline.
-
Weigh the required amount of this compound powder.
-
Add the CMC-Na solution to the powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex and sonicate the mixture until a uniform suspension is achieved. Maintain the suspension with agitation during dosing to prevent settling.
Protocol 2: Asthma Mouse Model and this compound Treatment
This protocol is adapted from studies investigating this compound's effect on allergic airway inflammation.[2][3]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound formulation (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice via intraperitoneal (IP) injection of 200 µL of a solution containing 100 µg OVA emulsified in 2 mg of alum.
-
Control group mice receive IP injections of PBS or saline.
-
-
Challenge:
-
From day 21 to day 27, challenge the sensitized mice by exposing them to an aerosolized solution of 1% OVA in PBS for 30 minutes daily.
-
-
This compound Administration:
-
Beginning on day 18 (3 days prior to the first challenge) until day 27, administer this compound daily via IP injection at a dose of 20 mg/kg or 50 mg/kg.
-
The vehicle control group should receive an equivalent volume of the this compound vehicle (e.g., 5% DMSO in corn oil).
-
-
Efficacy Assessment:
-
24-48 hours after the final challenge, assess airway hyperresponsiveness using a plethysmograph.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate.
-
Harvest lung and trachea tissues for histological analysis (H&E and PAS staining) and for molecular analysis (Western blot for p-Akt, p-MAPK, etc.).[2][8]
-
Protocol 3: General Tumor Xenograft Mouse Model
While specific in vivo data for this compound in NSCLC mouse models is pending, this protocol provides a general workflow for such an experiment.[5][10][11]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., NCI-H1975 for NSCLC)
-
Matrigel or PBS
-
This compound formulation (from Protocol 1)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend 1-10 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily (or as determined by tolerability studies) via a selected route (e.g., oral gavage or IP injection). Dosing would be determined by preliminary dose-finding studies, but a starting point could be extrapolated from other models (e.g., 20-50 mg/kg).
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for histological analysis (H&E) and Western blotting to confirm target engagement (e.g., decreased phosphorylation of Akt and S6).[12]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PP121 solubility and preparation for experiments
A Dual Inhibitor of Tyrosine and Phosphoinositide Kinases
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PP121 is a potent, cell-permeable, multi-targeted inhibitor of protein tyrosine kinases (PTKs) and phosphoinositide 3-kinases (PI3Ks).[1][2] It effectively targets the ATP-binding pocket of both enzyme classes, making it a valuable tool for studying cellular signaling pathways involved in cancer cell proliferation, migration, and angiogenesis.[1][3][4] this compound has been shown to inhibit a range of kinases, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Src family kinases, Abl, and mTOR.[5][6][7] These application notes provide detailed protocols for the solubilization and use of this compound in various in vitro experimental settings.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by simultaneously blocking multiple key signaling pathways that are often dysregulated in cancer.[2] Its dual inhibitory action on both tyrosine kinases and PI3Ks allows for a comprehensive blockade of oncogenic signaling.
The primary signaling cascades affected by this compound include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound directly inhibits PI3K and mTOR, leading to a dose-dependent reduction in the phosphorylation of downstream effectors like Akt, p70S6K, and S6.[5][6][8]
-
VEGF Signaling Pathway: By inhibiting VEGFR2, this compound can block the signaling cascade initiated by vascular endothelial growth factor (VEGF).[1] This is critical for angiogenesis, the formation of new blood vessels that supply tumors. Inhibition of this pathway can be observed by a decrease in the phosphorylation of VEGFR2 and downstream mediators.[9]
-
Src and Abl Kinase Pathways: As an inhibitor of Src and Bcr-Abl, this compound can impact cell adhesion, migration, and survival, particularly in cancers where these kinases are overactive.[1][5]
Below are diagrams illustrating the key signaling pathways targeted by this compound.
Solubility and Preparation of Solutions
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. This compound is a crystalline solid that is insoluble in water but soluble in organic solvents.[5][7]
Solubility Data
| Solvent | Solubility | Source |
| DMSO | 10 - 100 mg/mL | [3] |
| 32 mg/mL (100.2 mM) | [5] | |
| 60 mg/mL (187.88 mM) | [6] | |
| 64 mg/mL (200.4 mM) | [7] | |
| Ethanol | 0.5 - 2 mg/mL | [3][7] |
| DMF | 20 mg/mL | [3] |
| Water | Insoluble | [5][7] |
Note: Sonication may be required to achieve maximum solubility.[6] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5]
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 319.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often easier to use the entire contents of a pre-weighed vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 319.36 g/mol ) / 0.01 mol/L = 0.000313 L = 313 µL
-
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for brief periods until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[5][6]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][6]
Protocol: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Procedure:
-
Thaw a single aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the highest concentration of this compound used.[5]
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
Protocol: Western Blot Analysis of Protein Phosphorylation
This protocol allows for the assessment of this compound's effect on the phosphorylation status of key signaling proteins like Akt and S6.
Procedure:
-
Cell Seeding: Plate cells (e.g., U87 or LN229 glioblastoma cells) in 12-well plates and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.04 µM to 10 µM) or a vehicle control (0.1% DMSO) for a specified duration (e.g., 2-24 hours).[5][8]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-S6) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the change in protein phosphorylation.
Protocol: Cell Proliferation (Resazurin) Assay
This assay measures cell viability to determine the inhibitory effect of this compound on cell proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.04 µM to 10 µM) or a vehicle control.[5]
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.[5]
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of approximately 22 µM and incubate for 2-4 hours.[5]
-
Measurement: Measure the fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a percentage of viability versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis (e.g., in Prism software).[5]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat them with the desired concentrations of this compound or a vehicle control for 24-72 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Quantitative Data Summary
Inhibitory Activity (IC₅₀) of this compound Against Various Kinases
| Target Kinase | IC₅₀ (nM) | Source |
| PDGFR | 2 | [5][6] |
| Hck | 8 | [5][6] |
| mTOR | 10 | [5][6] |
| VEGFR2 | 12 | [5][6] |
| Src | 14 | [5][6] |
| Abl | 18 | [5][6] |
| p110α (PI3K) | 52 | [5] |
| DNA-PK | 60 | [5][6] |
Cell Proliferation Inhibition (IC₅₀) by this compound in Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| TT | Thyroid Carcinoma | 50 | [5][6] |
| HUVECs | Endothelial Cells (VEGF-stimulated) | 41 | [5][6] |
References
- 1. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, inhibits anaplastic thyroid carcinoma cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 7. PP-121 - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PP121 in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
PP121 is a potent and selective dual inhibitor of receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks).[1][2] It has been utilized in various studies to investigate cellular signaling pathways, particularly those involved in cell proliferation, survival, and migration.[1][3] Western blotting is a key immunological technique used to detect and quantify specific proteins in a complex mixture, making it an essential tool for assessing the effects of inhibitors like this compound on cellular targets. These application notes provide detailed protocols for utilizing this compound in conjunction with Western blotting to study its impact on protein expression and phosphorylation status.
Mechanism of Action
This compound exerts its inhibitory effects by targeting both tyrosine kinases and PI3Ks.[2] This dual inhibition allows for the simultaneous blockade of multiple pro-tumorigenic signaling pathways.[2] Key pathways affected by this compound include the MAPK/Akt and PI3K/mTOR signaling cascades.[1][4] By inhibiting these pathways, this compound can modulate the phosphorylation state and expression levels of downstream effector proteins.
Signaling Pathway Overview
References
- 1. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
PP121 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PP121 is a potent, dual inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3K), targeting critical nodes in cellular signaling pathways implicated in oncology and inflammatory diseases. Its ability to simultaneously block multiple pro-tumorigenic and inflammatory cascades makes it a compound of significant interest for preclinical research. This guide provides detailed application notes and protocols for the in vivo administration of this compound in two key therapeutic areas: cancer and inflammatory airway disease. The protocols are based on peer-reviewed studies and are intended to serve as a comprehensive resource for researchers designing and executing in vivo studies with this compound.
Introduction
This compound targets a range of kinases, including PDGFR, VEGFR2, Src, Abl, mTOR, and DNA-PK.[1] This broad-spectrum activity profile has demonstrated preclinical efficacy in various models, including non-small cell lung cancer (NSCLC), anaplastic thyroid carcinoma (ATC), and asthma.[2][3][4] This document outlines detailed protocols for the preparation and administration of this compound for in vivo studies, summarizes key quantitative data from published research, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Asthma Model
| Parameter | Control Group (Asthma) | This compound (20 mg/kg) | This compound (50 mg/kg) | Dexamethasone (3 mg/kg) |
| Airway Resistance (cmH₂O·s/mL) | ~2.5 | Not specified | Significantly Reduced | Significantly Reduced |
| Inflammatory Cell Infiltration | Severe | Reduced | Significantly Reduced | Significantly Reduced |
| Mucus Secretion (Goblet Cells) | Abundant | Reduced | Significantly Reduced | Significantly Reduced |
Data synthesized from the findings presented in the murine asthma model study. The study demonstrated a dose-dependent reduction in airway hyperresponsiveness and inflammation.
Table 2: In Vivo Efficacy of this compound in an Anaplastic Thyroid Carcinoma (ATC) Xenograft Model
| Parameter | Vehicle Control | This compound (Dose Not Specified) |
| Tumor Growth | Progressive Growth | Significantly Suppressed |
This data is based on the reported outcomes in the anaplastic thyroid carcinoma study, which states that this compound is effective at suppressing ATC tumor growth in vivo.[2] Specific quantitative data on tumor volume and administration details were not available in the public domain.
Experimental Protocols
Protocol 1: Administration of this compound in a Murine Model of Allergic Asthma
This protocol is adapted from a study investigating the therapeutic effects of this compound on airway hyperresponsiveness and inflammation.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 6-8 weeks
-
Sex: Male
-
Housing: Specific Pathogen-Free (SPF) conditions.
2. Materials:
-
This compound (powder)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline
-
Oral gavage needles (22-24 gauge)
-
Syringes (1 mL)
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
3. This compound Formulation (for a 10 mg/mL stock):
-
Weigh out 10 mg of this compound powder.
-
Prepare a 0.5% CMC solution by dissolving 5 mg of CMC in 1 mL of sterile saline. Gentle heating and vortexing may be required.
-
Suspend the 10 mg of this compound in 1 mL of the 0.5% CMC solution.
-
Vortex thoroughly and/or sonicate until a homogenous suspension is achieved. Prepare fresh daily.
4. Administration Procedure:
-
Induce the allergic asthma model in BALB/c mice (e.g., using ovalbumin sensitization and challenge).
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound 20 mg/kg, this compound 50 mg/kg).
-
Administer this compound or vehicle via oral gavage once daily for the duration of the treatment period.
-
For a 20 mg/kg dose, a 20-gram mouse would receive 0.4 mg of this compound, which corresponds to 40 µL of the 10 mg/mL suspension. Adjust the volume based on the exact weight of each mouse.
-
Monitor animals daily for any signs of toxicity or adverse effects.
Protocol 2: Representative Protocol for Administration of this compound in a Subcutaneous Xenograft Cancer Model
This protocol is a representative methodology based on the confirmed in vivo anti-tumor activity of this compound in an anaplastic thyroid carcinoma model and common practices for administering dual PI3K/mTOR inhibitors in xenograft studies.[2]
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (Nu/Nu) or NOD/SCID
-
Age: 6-8 weeks
-
Sex: Female (often preferred for lower aggression and easier group housing)
-
Housing: Sterile, SPF conditions with autoclaved food, water, and bedding.
2. Materials:
-
This compound (powder)
-
Vehicle: A common vehicle for similar inhibitors is a solution of 5% N-methyl-2-pyrrolidone (NMP), 30% PEG 300, and 65% of a 5% dextrose solution.
-
Human cancer cells (e.g., 8505C or SW1736 for anaplastic thyroid carcinoma)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge for injection, 22-24 gauge for administration)
-
Calipers for tumor measurement
3. This compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., 5 mg/mL).
-
Ensure complete dissolution, using a vortex mixer if necessary. Prepare fresh for each administration or store appropriately as determined by stability studies.
4. Administration Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound or vehicle, typically via intraperitoneal (IP) injection or oral gavage, on a defined schedule (e.g., once daily, 5 days a week).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt, p-S6).
Mandatory Visualizations
Caption: this compound inhibits key nodes in the RTK/PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, inhibits anaplastic thyroid carcinoma cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using PP121 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP121 is a potent, cell-permeable, multi-targeted inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). It effectively targets a range of kinases involved in cell proliferation, survival, and angiogenesis, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Src, Abl, and the mammalian target of rapamycin (mTOR).[1][2] These characteristics make this compound a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic potential and mechanism of action.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic activity. As a dual inhibitor, this compound simultaneously blocks signaling through multiple pathways crucial for cancer cell growth and survival. Its primary inhibitory activities are directed towards the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK signaling cascades. By inhibiting these pathways, this compound can induce cell cycle arrest, promote apoptosis, and reduce cell proliferation in various cancer cell lines.[3][4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| mTOR | 10 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| DNA-PK | 60 |
| p110α | 52 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| TT | Thyroid Carcinoma | 50 |
| NCI-H1975 | Non-Small Cell Lung Cancer (Adenocarcinoma) | ~500 (after 5 days) |
| NCI-H2170 | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | ~500 (after 5 days) |
| U87 | Glioblastoma | Potent Inhibition |
| LN229 | Glioblastoma | Potent Inhibition |
| K562 | Chronic Myelogenous Leukemia | Robust Blockade |
| BaF3 (Bcr-Abl) | Pro-B Cell Leukemia | Robust Blockade |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1][5]
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for MTT cell proliferation assay.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate to assess the effect of this compound on downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Drug Resistance Research: Application Notes and Protocols for the Dual Kinase Inhibitor PP121
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against cancer, drug resistance remains a formidable challenge. To empower researchers, scientists, and drug development professionals in this critical area, we present detailed application notes and protocols for utilizing PP121, a potent and selective dual inhibitor of tyrosine and phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These guidelines offer a comprehensive resource for investigating and overcoming drug resistance mechanisms in various cancer models.
Introduction to this compound: A Dual-Threat Inhibitor
This compound is a small molecule inhibitor that targets two critical signaling pathways frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway and various receptor tyrosine kinases (RTKs). The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers and a key driver of resistance to conventional therapies. By simultaneously inhibiting both PI3K and mTOR, this compound offers a more comprehensive blockade of this pathway than single-target inhibitors.
Furthermore, this compound exhibits inhibitory activity against a range of RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the Src family kinases. These kinases are often implicated in tumor angiogenesis, metastasis, and the development of acquired resistance to targeted therapies. The multi-targeted nature of this compound makes it a valuable tool for dissecting and counteracting the complex and redundant signaling networks that contribute to drug resistance.
Mechanism of Action in Overcoming Drug Resistance
Drug resistance in cancer can arise from a multitude of mechanisms, including genetic mutations, epigenetic alterations, and the activation of alternative survival pathways. This compound's efficacy in studying and potentially overcoming drug resistance stems from its ability to:
-
Inhibit Redundant Signaling: Cancer cells can often bypass the inhibition of a single signaling pathway by activating alternative survival pathways. By targeting both the PI3K/mTOR and RTK pathways, this compound can cut off these escape routes.
-
Suppress Survival and Proliferation: The PI3K/Akt/mTOR pathway is a cornerstone of cancer cell survival and proliferation. Inhibition of this pathway by this compound can induce apoptosis and cell cycle arrest in drug-resistant cancer cells.
-
Target the Tumor Microenvironment: By inhibiting RTKs like VEGFR, this compound can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis, and a factor in limiting drug delivery to the tumor.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines, providing a reference for its potential applications.
| Cell Line | Cancer Type | Reported Effect | Concentration/IC50 | Citation |
| NCI-H1975 | Non-Small Cell Lung Cancer (Adenocarcinoma) | Significantly decreased cell viability by ~70% | 500 nM (5 days) | [1][2][3] |
| NCI-H2170 | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | Significantly decreased cell viability by ~75% | 500 nM (5 days) | [1][2][3] |
| Eca-109 | Esophageal Cancer | Potent cytotoxic effect | Not specified | [4][5] |
| TE-1 | Esophageal Cancer | Potent cytotoxic effect | Not specified | [4][5] |
| TE-3 | Esophageal Cancer | Potent cytotoxic effect | Not specified | [4][5] |
| Anaplastic Thyroid Carcinoma Cells | Anaplastic Thyroid Carcinoma | Suppressed cell viability, induced apoptosis, inhibited migration | Not specified | [6][7] |
| Glioblastoma Cells | Glioblastoma | Reduced cell proliferation | Not specified | [1] |
| Breast Cancer Cells | Breast Cancer | Reduced cell proliferation | Not specified | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided.
References
- 1. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The anti-esophageal cancer cell activity by a novel tyrosine/phosphoinositide kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-esophageal cancer cell activity by a novel tyrosine/phosphoinositide kinase inhibitor this compound (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, inhibits anaplastic thyroid carcinoma cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of PP121 in Non-Small Cell Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies has revolutionized treatment strategies, yet intrinsic and acquired resistance to these agents presents a significant clinical challenge. PP121, a novel dual kinase inhibitor, has emerged as a promising therapeutic agent in preclinical studies. This document provides detailed application notes and protocols for the use of this compound in NSCLC research, focusing on its mechanism of action, experimental application, and relevant signaling pathways.
This compound concurrently targets receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinase (PI3K), key components of signaling pathways frequently dysregulated in NSCLC.[1][2] This dual inhibitory action allows this compound to counteract the compensatory signaling mechanisms that often lead to resistance to single-target agents. Research has demonstrated its efficacy in reducing cell viability and migratory invasion in both primary and metastatic NSCLC models.[1][2] These findings underscore the potential of this compound as a single-agent therapy to overcome multilateral resistance mechanisms in NSCLC.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumorigenic effects by inhibiting the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metastasis.[1] In NSCLC, aberrant activation of this pathway is common, often driven by mutations in genes such as PIK3CA and amplification of RTKs like MET and EGFR.[1][2][3][4] this compound has been shown to downregulate the phosphorylation of key downstream effectors of this pathway, including Akt and the ribosomal protein S6 (RPS6), without affecting their total protein levels.[1]
Below is a diagram illustrating the targeted signaling pathway of this compound in NSCLC.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in NSCLC cell lines.
Table 1: Effect of this compound on NSCLC Cell Viability
| Cell Line | Histology | Treatment Duration | This compound Concentration | Reduction in Cell Viability (%) |
| NCI-H2170 | Squamous Cell Carcinoma | 5 days | 500 nM | 75% |
| NCI-H1975 | Adenocarcinoma | 5 days | 500 nM | 70% |
Data extracted from studies on patient-derived adenocarcinoma (ADC) and squamous cell carcinoma (SCC) xenograft models.[1][2]
Table 2: Dose-Dependent Effect of this compound on NSCLC Cell Viability (48h)
| Cell Line | This compound Concentration (µM) |
| 1 | |
| NCI-H1975 (ADC) | Dose-dependent decrease observed |
| NCI-H2170 (SCC) | Dose-dependent decrease observed |
A dose-dependent decrease in cell viability was observed in both adenocarcinoma and squamous cell carcinoma cell lines after 48 hours of treatment.[1][2]
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC research are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, NCI-H2170)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
12-well plates
-
Dimethyl sulfoxide (DMSO)
-
Methanol (100%)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Distilled water
Procedure:
-
Seed NSCLC cells in 12-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 500 nM, 1 µM, 5 µM, and 10 µM.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the plates for 48 hours or 5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the culture medium.
-
Fix the cells by adding 100% methanol to each well and incubating for 5 minutes at room temperature.
-
Remove the methanol and stain the cells with 0.5% crystal violet solution for 10 minutes at room temperature.
-
Wash the wells three times with distilled water to remove excess stain.
-
Allow the plates to air dry overnight.
-
Elute the stain by adding a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration Assay (Radius Assay)
This protocol assesses the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Culture inserts (e.g., Ibidi culture-inserts)
-
Complete culture medium
-
This compound (500 nM in complete culture medium)
-
Vehicle control (DMSO in complete culture medium)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Place culture inserts into the wells of a 24-well plate.
-
Seed NSCLC cells into the two chambers of the insert and incubate at 37°C with 5% CO2 for 24 hours to form a confluent monolayer.
-
Gently remove the inserts, creating a cell-free gap.
-
Wash the wells with PBS to remove non-adherent cells.
-
Add complete culture medium containing 500 nM this compound or vehicle control to the respective wells.
-
Incubate the plates for 96 hours.
-
Capture images of the cell-free zone at the beginning of the experiment (0h) and at the end of the incubation period (96h).
-
Quantify the cell-free area using ImageJ or similar software to determine the extent of cell migration.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
NSCLC cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-RPS6, anti-RPS6, anti-Cyclophilin B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as Cyclophilin B, to ensure equal protein loading.[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for NSCLC by dually targeting key survival and proliferation pathways. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy and mechanism of this compound in various NSCLC contexts, including those with acquired resistance to conventional tyrosine kinase inhibitors. Future in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its potential for clinical translation.
References
Application Notes and Protocols: Utilizing PP121 for the Investigation of Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] Tyrosine kinases and phosphoinositide kinases are key players in the signaling pathways that drive the pathogenesis of asthma.[2][3] PP121 is a potent dual inhibitor of tyrosine and phosphoinositide kinases, demonstrating efficacy in various disease models, including cancer.[1][3] Recent studies have highlighted its therapeutic potential in alleviating the hallmark features of asthma, making it a valuable tool for investigating the underlying mechanisms of the disease and for the preclinical assessment of novel anti-asthma therapeutics.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Data Presentation: Efficacy of this compound in a Murine Asthma Model
The following tables summarize the quantitative data on the effects of this compound treatment in an OVA-induced murine model of asthma. The data has been compiled from a key study for ease of comparison.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Control | 1.5 ± 0.3 | 1.3 ± 0.2 | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Asthma (OVA) | 8.2 ± 1.1 | 3.5 ± 0.5 | 3.1 ± 0.6 | 0.8 ± 0.2 | 0.8 ± 0.1 |
| This compound (20 mg/kg) | 4.1 ± 0.6 | 2.5 ± 0.4* | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.2 ± 0.05 |
| Dexamethasone (1 mg/kg) | 3.5 ± 0.5 | 2.2 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.08 | 0.15 ± 0.04** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the Asthma (OVA) group. Data is summarized from graphical representations in Li et al., 2023.
Table 2: Effect of this compound on Serum IgE and Cytokine Levels in BALF
| Treatment Group | Serum IgE (ng/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) |
| Control | 50 ± 10 | 25 ± 5 | 15 ± 4 | 30 ± 6 | 40 ± 8 |
| Asthma (OVA) | 450 ± 50 | 180 ± 20 | 150 ± 18 | 200 ± 25 | 150 ± 15 |
| This compound (20 mg/kg) | 220 ± 30 | 90 ± 12 | 70 ± 10 | 100 ± 15 | 80 ± 10 |
| Dexamethasone (1 mg/kg) | 180 ± 25 | 75 ± 10 | 60 ± 8 | 85 ± 12 | 70 ± 9 |
Data are presented as mean ± SEM. **p < 0.01 compared to the Asthma (OVA) group. Data is summarized from graphical representations in Li et al., 2023.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (% of baseline at 50 mg/mL Methacholine) |
| Control | 150 ± 20 |
| Asthma (OVA) | 450 ± 40 |
| This compound (20 mg/kg) | 250 ± 30 |
| Dexamethasone (1 mg/kg) | 220 ± 25 |
Data are presented as mean ± SEM. **p < 0.01 compared to the Asthma (OVA) group. Penh (enhanced pause) is an indicator of airway resistance. Data is summarized from graphical representations in Li et al., 2023.
Experimental Protocols
Murine Model of OVA-Induced Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen.
Materials and Reagents:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine (Sigma-Aldrich)
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dexamethasone (Sigma-Aldrich)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Whole-body plethysmograph for AHR measurement
-
Nebulizer
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with alum only.
-
-
Challenge:
-
From day 21 to day 27, challenge the sensitized mice with 1% OVA aerosol (in PBS) for 30 minutes daily using a nebulizer.
-
The control group is challenged with PBS aerosol.
-
-
Treatment:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle control (e.g., DMSO/saline solution) one hour before each OVA challenge from day 21 to day 27.
-
A positive control group can be treated with dexamethasone (e.g., 1 mg/kg, i.p.).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
-
Record the enhanced pause (Penh) values.
-
-
Sample Collection:
-
Following AHR measurement, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BAL fluid (BALF).
-
Collect lung tissue for histological analysis and molecular studies.
-
-
Analysis:
-
Perform total and differential cell counts on the BALF to assess inflammatory cell infiltration.
-
Measure the levels of IgE in the serum and cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF using ELISA.
-
Process lung tissues for histology (H&E and PAS staining) to evaluate inflammation and mucus production.
-
Homogenize lung tissue for Western blot analysis of signaling pathway components.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the OVA-induced murine asthma model.
Signaling Pathway
Caption: this compound inhibits key asthma-related signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PP121 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PP121 inhibitor. If you are encountering issues with this compound not working in your assay, this guide offers a systematic approach to identifying and resolving the problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive, dual inhibitor of receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks).[1][2][3] It targets a range of kinases involved in cell proliferation, survival, and angiogenesis.
Q2: What are the key kinases inhibited by this compound?
This compound has been shown to inhibit several kinases with high potency, including PDGFR, VEGFR2, Src, Abl, mTOR, and DNA-PK.[4]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.
Q4: Can this compound be used in both biochemical and cell-based assays?
Yes, this compound is effective in both biochemical and cell-based assays.[5] However, the potency observed in biochemical assays may differ from that in cellular assays due to factors like cell permeability and intracellular ATP concentrations.[2][5]
Q5: What are typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific pathway being investigated. Published studies have used concentrations ranging from the nanomolar to the low micromolar range (e.g., 40 nM to 10 µM).[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: this compound Inhibitor Not Working
If you are not observing the expected inhibitory effect of this compound in your assay, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for inactive this compound inhibitor.
Detailed Troubleshooting Steps
1. Verify the Integrity of Your this compound Stock Solution
-
Concentration Verification: Re-measure the concentration of your stock solution. Dilution errors are a common source of problems.
-
Proper Storage: Ensure that the this compound stock solution has been stored correctly at -20°C. Repeated freeze-thaw cycles can degrade the compound. Aliquoting the stock solution is highly recommended.
-
Age of the Compound: If the stock solution is old, consider preparing a fresh one from a new batch of solid compound.
-
Solubility Issues: Visually inspect your stock solution for any precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve. This compound is poorly soluble in aqueous solutions.[6][7]
2. Check Your Assay Reagents and Conditions
-
Enzyme Activity (Biochemical Assays): Confirm that your kinase is active. Run a positive control reaction without the inhibitor to ensure the enzyme is functional. Contaminating kinases in impure enzyme preparations can lead to misleading results.[8]
-
Substrate Quality: Ensure the substrate is not degraded and is appropriate for the kinase being assayed.
-
Buffer Components: Verify the pH and composition of your assay buffer. Components of the buffer could potentially interfere with the inhibitor's activity.
-
ATP Concentration (Biochemical Assays): As an ATP-competitive inhibitor, the apparent potency of this compound is highly dependent on the ATP concentration in the assay.[9][10] High concentrations of ATP will compete with this compound and reduce its inhibitory effect. Consider performing your assay at an ATP concentration close to the Km of the kinase.[11]
3. Review Your Experimental Protocol
-
Incubation Time: Ensure sufficient incubation time for the inhibitor to bind to the target kinase.
-
Inhibitor Concentration Range: Verify that you are using a relevant concentration range for this compound. Refer to the IC50 values in the table below and published literature for guidance.[4] A dose-response curve is essential to determine the potency in your specific system.
-
Cell Health and Density (Cell-Based Assays): For cell-based assays, ensure that the cells are healthy and not overgrown. Unhealthy or overly confluent cells can exhibit altered signaling pathways and drug resistance.
-
Cell Permeability: While this compound is generally cell-permeable, factors within your specific cell line could limit its uptake.
4. Verify Target Expression and Assay Readout
-
Target Expression: Confirm that your cell line or system expresses the target kinase at a sufficient level. You can verify this by Western Blot or qPCR.
-
Target Activation: Ensure that the target kinase is in an activated state in your assay system. For many kinases, this requires stimulation with an appropriate growth factor or agonist.
-
Assay Readout Specificity: If you are using a phospho-specific antibody for your readout (e.g., in a Western Blot or ELISA), validate its specificity. Cross-reactivity can lead to false-negative results. Run appropriate positive and negative controls.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound against various kinases is summarized below. These values are indicative and can vary depending on the specific assay conditions.
| Kinase Target | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| mTOR | 10 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| DNA-PK | 60 |
| p110α | 52 |
Data compiled from Selleck Chemicals and R&D Systems.[4]
Experimental Protocols
Western Blot Analysis of Target Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of a target kinase or its downstream substrate in a cell-based assay.
Caption: Western blot workflow for assessing this compound activity.
Methodology:
-
Cell Seeding: Plate cells in 12-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).[4]
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[3][4]
-
Stimulation: If required, stimulate the signaling pathway of interest with the appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[12]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the target protein or a housekeeping protein like β-actin.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase.
Methodology:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and the kinase assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 50 µM).[4] Include a vehicle control (0.1% DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km of the kinase. For radiometric assays, this will include γ-³²P-ATP.[4]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper.[4] For non-radiometric assays, a stop solution is typically added.
-
Signal Detection:
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration. Plot the data and determine the IC50 value using a suitable software package.[4]
Signaling Pathway Overview
This compound targets key nodes in pro-survival and proliferative signaling pathways. The diagram below illustrates the central role of PI3K/mTOR and RTK signaling and the points of inhibition by this compound.
Caption: Signaling pathways targeted by the this compound inhibitor.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 7. Examine stability polyvinyl alcohol-stabilized nanosuspensions to overcome the challenge of poor drug solubility utilizing molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bmglabtech.com [bmglabtech.com]
Optimizing PP121 Dosage for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PP121 dosage in animal studies. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A starting point for dose-ranging studies can be extrapolated from published in vivo research. For instance, in a murine model of asthma, doses of 20 mg/kg and 50 mg/kg have been used.[1] However, the optimal dose is highly dependent on the animal model, tumor type (if applicable), and the specific research question. A thorough dose-response study is always recommended to determine the optimal therapeutic window for your specific experimental setup.
Q2: How should I prepare this compound for in vivo administration?
The solubility of this compound can be a challenge. For oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). A suggested formulation involves adding 5 mg of this compound to 1 ml of CMC-Na solution to achieve a 5 mg/ml concentration.[2] For other routes of administration, it is crucial to perform solubility tests with various pharmaceutically acceptable vehicles. Always ensure the final formulation is a stable and homogenous suspension or solution before administration.
Q3: I am observing signs of toxicity in my animals. What should I do?
If you observe signs of toxicity such as significant weight loss, lethargy, or other adverse effects, it is crucial to take immediate action.
-
Reduce the Dose: The most immediate step is to lower the dosage of this compound in subsequent cohorts.
-
Monitor Closely: Increase the frequency of monitoring for the affected animals and any new cohorts.
-
Review the Vehicle: Ensure the vehicle itself is not contributing to the toxicity. Conduct a vehicle-only control group if you haven't already.
-
Consult Literature: Review available literature for any reported toxicities associated with this compound or similar kinase inhibitors. While specific public data on a No-Observed-Adverse-Effect Level (NOAEL) for this compound is limited, this information is critical for dose selection.
Q4: My in vivo results are not consistent. What are some potential causes?
Inconsistent results in in vivo experiments can arise from several factors:
-
Drug Formulation and Administration: Inconsistent preparation of the this compound formulation, leading to variability in the administered dose. Ensure the suspension is homogenous before each administration. The route and technique of administration should also be consistent across all animals.
-
Animal Variability: Biological differences between animals can lead to varied responses. Ensure that animals are age-matched and from a reliable supplier.
-
Experimental Timing: The timing of drug administration relative to tumor implantation (in cancer models) or disease induction is critical.
-
Assay Variability: Ensure that the methods used to assess the experimental outcomes are robust and validated.
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| In Vivo Dosage | 20 mg/kg, 50 mg/kg | Murine Asthma Model | [1] |
| IC50: PDGFR | 2 nM | In vitro | [2] |
| IC50: Hck | 8 nM | In vitro | [2] |
| IC50: mTOR | 10 nM | In vitro | [2] |
| IC50: VEGFR2 | 12 nM | In vitro | [2] |
| IC50: Src | 14 nM | In vitro | [2] |
| IC50: Abl | 18 nM | In vitro | [2] |
| IC50: DNA-PK | 60 nM | In vitro | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and research goals.
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare the this compound suspension as described in the FAQs.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Caption: this compound inhibits key signaling pathways involved in cell growth and proliferation.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
Common issues with PP121 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability of PP121 in solution. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, multi-targeted inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1] It is a pyrazolopyrimidine compound that targets the ATP-binding pocket of these kinases.[2] Its primary targets include PDGFR, VEGFR2, Src, Abl, Hck, and mTOR.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[2][3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound?
-
Solid Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Common Issues with this compound Stability in Solution
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the working solution after diluting the DMSO stock.
-
Inconsistent experimental results.
Potential Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
"Salting Out" Effect: High salt concentrations in buffers or media can decrease the solubility of organic compounds like this compound.
-
Temperature Effects: Changes in temperature during dilution can affect solubility.
Solutions:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prepare stock solutions.[2]
-
Optimize Dilution Method:
-
Warm the vial of this compound stock solution to room temperature before opening to prevent moisture condensation.
-
When preparing working solutions, add the aqueous buffer or medium to the this compound stock solution slowly while vortexing or mixing to ensure rapid and even dispersion.
-
Avoid preparing working solutions at concentrations that exceed the solubility limit of this compound in the final aqueous environment.
-
-
Consider Surfactants or Co-solvents: For in vivo formulations, the use of agents like CMC-Na or corn oil can help maintain a homogenous suspension.[2] For in vitro assays, a very small, non-toxic concentration of a surfactant like Tween-20 may be considered, but its compatibility with the specific assay must be validated.
Issue 2: Degradation of this compound in Solution
Symptoms:
-
Loss of inhibitory activity over time.
-
Appearance of unknown peaks in HPLC analysis.
Potential Causes:
-
pH Instability: The stability of pyrazolopyrimidine compounds can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation.
-
Light Sensitivity: Although not explicitly documented for this compound, many small molecule inhibitors are sensitive to light, which can catalyze degradation.
-
Oxidation: Reactive oxygen species in the solution can potentially oxidize the molecule, leading to a loss of activity.
Solutions:
-
Control pH: Prepare solutions in buffers with a pH close to neutral (pH 7.2-7.4) unless experimental conditions require otherwise. Assess the stability of this compound at different pH values if you suspect a pH-related issue.
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use High-Purity Solvents: Use high-quality, fresh solvents to minimize contaminants that could promote degradation.
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions from the frozen stock on the day of the experiment.[2]
Issue 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in IC50 values between experiments.
-
Unexpected cytotoxicity.
Potential Causes:
-
Precipitation in Culture: this compound precipitating in the cell culture medium can lead to inconsistent local concentrations and physical stress on the cells.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.
-
Cell Density Effects: The effective concentration of the inhibitor can be influenced by the number of cells being treated.
Solutions:
-
Visually Inspect for Precipitation: Before adding the treatment to cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Serum Concentration: Be consistent with the percentage of serum used in your experiments. If high variability is observed, consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded for each experiment to maintain a consistent inhibitor-to-cell ratio.
-
Appropriate Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 32 mg/mL (100.2 mM) | Ultrasonication may be required. Use fresh DMSO as moisture can reduce solubility. | [2] |
| Ethanol | Insoluble | - | [2] |
| Water | Insoluble | - | [2] |
Table 2: IC50 Values of this compound for Key Targets
| Target | IC50 (nM) | Reference |
| PDGFR | 2 | [2] |
| Hck | 8 | [2] |
| mTOR | 10 | [2] |
| VEGFR2 | 12 | [2] |
| Src | 14 | [2] |
| Abl | 18 | [2] |
| DNA-PK | 60 | [2] |
| p110α | 52 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 32 mg/mL).
-
Vortex vigorously to dissolve the powder completely. If necessary, sonicate the solution in a water bath for a short period.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot Analysis of this compound Activity
-
Cell Treatment:
-
Plate cells in 12-well plates and allow them to adhere overnight.
-
Prepare fresh working solutions of this compound at the desired concentrations by diluting the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Treat the cells with this compound or vehicle for the desired time period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
References
Interpreting off-target effects of PP121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret the on-target and off-target effects of PP121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent, cell-permeable, multi-targeted kinase inhibitor.[1] It was designed as a dual inhibitor, effectively targeting the ATP-binding pocket of both protein tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks).[1][2] Its mechanism of action involves the simultaneous inhibition of multiple interconnected oncogenic signaling pathways, making it a tool for studying cancer and other diseases.[1][2]
The primary targets of this compound include key enzymes involved in cell proliferation, survival, and angiogenesis.[3] It potently inhibits platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Src family kinases (e.g., Hck, Src), Abl, and the PI3K/mTOR pathway.[4][5]
Q2: What are the known off-target effects of this compound?
Due to its polypharmacology, the distinction between a primary target and an off-target effect can depend on the experimental context. However, this compound has demonstrated effects on proteins outside of the core TK and PI3K families.
Notably, in a murine asthma model, this compound was found to relax pre-contracted tracheal rings by blocking several ion channels.[6][7] These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), and transient receptor potential channels (TRPCs).[6][7] This represents a distinct class of off-target effects that are independent of its kinase inhibition activity and should be considered when interpreting phenotypes, especially in systems where ion channel activity is critical.
Q3: Which signaling pathways are most significantly impacted by this compound?
This compound is known to potently block signaling cascades downstream of its primary targets. The most well-documented affected pathways are:
-
PI3K/Akt/mTOR Pathway: As a direct inhibitor of PI3K and mTOR, this compound strongly blocks the phosphorylation of key downstream effectors like Akt, p70S6K, and S6 ribosomal protein.[4][5][8][9] This inhibition disrupts fundamental cellular processes including cell growth, proliferation, and survival.[4]
-
MAPK/ERK Pathway: While this compound does not typically inhibit ERK phosphorylation directly, it can affect the MAPK pathway by inhibiting upstream receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFR.[2][8][10] For example, it has been shown to block VEGF-stimulated activation of the MAPK pathway in endothelial cells.[2]
-
Src and Abl Kinase Pathways: By directly inhibiting Src and Bcr-Abl, this compound can disrupt signaling related to cell motility, cytoskeletal arrangement, and cell cycle progression.[2][4]
Quantitative Data
Table 1: IC50 Values of this compound for Key Kinase Targets
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of its primary kinase targets, providing a quantitative measure of its potency. Lower values indicate higher potency.
| Target Kinase | IC50 (nM) | Kinase Family |
| PDGFR | 2 | Receptor Tyrosine Kinase |
| Hck | 8 | Tyrosine Kinase (Src Family) |
| mTOR | 10 | PI3K-related Kinase |
| VEGFR2 | 12 | Receptor Tyrosine Kinase |
| Src | 14 | Tyrosine Kinase (Src Family) |
| Abl | 18 | Tyrosine Kinase |
| p110α | 52 | Phosphoinositide 3-Kinase |
| DNA-PK | 60 | PI3K-related Kinase |
Data sourced from references[4][5].
Troubleshooting Guides
Problem: I'm observing a much stronger phenotype (e.g., cell death, growth arrest) than expected based on the inhibition of my primary target.
Possible Cause: This could be due to the potent inhibition of multiple kinases simultaneously or an off-target effect unrelated to kinase inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 of this compound in your specific cell line or system. Compare this value to the known IC50s for its various targets (see Table 1). If your cellular IC50 is very low (e.g., < 50 nM), the effect is likely driven by one of its high-potency targets like PDGFR, mTOR, or Src.[4][5]
-
Consult the Kinome Profile: this compound has been screened against large panels of kinases. Review this data to see if it potently inhibits other kinases that are critical for survival in your specific cell type.
-
Use a More Selective Inhibitor: Compare the phenotype induced by this compound with that of a more selective inhibitor for your primary target of interest. If the highly selective inhibitor produces a weaker phenotype, it suggests that this compound's multi-targeted nature is responsible for the enhanced effect.
-
Consider Non-Kinase Off-Targets: In specialized cells (e.g., neurons, smooth muscle), consider if off-target effects on ion channels could be responsible for the observed phenotype.[6][7] This can be tested using electrophysiology or by measuring changes in intracellular calcium.
Problem: My Western blot shows inhibition of Akt phosphorylation, but I believe the primary driver of my phenotype is a receptor tyrosine kinase (RTK). How can I confirm this?
Possible Cause: this compound can inhibit Akt phosphorylation through two main routes: directly by inhibiting PI3K/mTOR, or indirectly by inhibiting an upstream RTK that signals through the PI3K pathway.[2][8]
Troubleshooting Workflow:
-
Stimulate the Pathway: If your RTK is activated by a specific ligand (e.g., VEGF, PDGF), perform the experiment in serum-starved cells. Treat with this compound first, then stimulate with the ligand. If this compound blocks ligand-induced Akt phosphorylation, it confirms inhibition at or upstream of the receptor.[2]
-
Compare with a PI3K-Specific Inhibitor: Treat your cells with this compound and a highly selective PI3K inhibitor (like Alpelisib or Idelalisib) in parallel. If the effect on p-Akt is identical, this compound is likely acting on PI3K. If this compound is more potent, it suggests a dual action on both the upstream RTK and PI3K itself.
-
Assess RTK Phosphorylation: Directly measure the phosphorylation of the upstream RTK itself (e.g., p-VEGFR2) via Western blot or ELISA. If this compound reduces RTK phosphorylation, it confirms that it is acting on the upstream kinase.[10]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on a purified kinase.
Materials:
-
Purified kinase domain of interest
-
Specific substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution (containing γ-³²P-ATP for radioactive detection)
-
Phosphocellulose or nitrocellulose membranes
-
Wash buffer
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 50 µM) in kinase reaction buffer.[4][5] Include a vehicle control (0.1% DMSO).[4]
-
In a reaction tube, combine the purified kinase domain, its specific substrate, and the diluted this compound or vehicle.
-
Initiate the kinase reaction by adding the ATP solution (final concentration typically 10 µM) containing γ-³²P-ATP.[4][5]
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose or nitrocellulose membrane.[4][5]
-
Wash the membranes extensively (5-6 times) with wash buffer to remove unbound radioactive ATP.[4][5]
-
Allow the membranes to dry completely.
-
Measure the incorporated radioactivity on the membranes using a scintillation counter.
-
Plot the remaining kinase activity against the log of the this compound concentration and fit the data to a sigmoid curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation state of signaling proteins within cells.
Materials:
-
Cell culture plates and reagents
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Plate cells and grow to desired confluency (e.g., 70-80%).
-
Treat cells with various concentrations of this compound (e.g., 0.04 to 10 µM) or vehicle (DMSO) for the desired duration (e.g., 3-24 hours).[8]
-
Wash cells with ice-cold PBS and lyse them directly on the plate using ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by boiling.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) or a loading control (e.g., GAPDH, Cyclophilin B).[9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing PP121-Associated Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the cytotoxic effects of PP121 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause toxicity in cell culture?
This compound is a potent small molecule inhibitor that targets multiple kinases, including tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). Its primary targets include PDGFR, Hck, mTOR, VEGFR2, Src, and Abl, with additional inhibitory effects on DNA-PK.[1] This broad-spectrum activity, while effective for inhibiting cancer cell proliferation, can also lead to off-target effects and interfere with essential signaling pathways in a variety of cell lines, resulting in cytotoxicity. The cytotoxic effects are often mediated through the induction of apoptosis.
Q2: At what concentration should I start my experiments with this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question. Published studies have reported a wide range of effective concentrations, from as low as 500 nM to 10 µM, to observe a significant decrease in cell viability.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line that achieves the desired biological effect while minimizing toxicity.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
A dose-response or IC50 (half-maximal inhibitory concentration) determination is a critical first step. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). This will help you identify a concentration that effectively inhibits your target of interest without causing excessive cell death.
Q4: Can I use antioxidants to reduce this compound-induced cell death?
Co-treatment with antioxidants may seem like a plausible strategy to mitigate cytotoxicity, especially if reactive oxygen species (ROS) are involved. However, some multi-kinase inhibitors exert their therapeutic effects by inducing ROS production in cancer cells. In such cases, the addition of antioxidants could counteract the intended anti-tumor activity of the inhibitor.[3][4] Therefore, it is essential to first determine if the desired effects of this compound in your model are dependent on ROS generation before considering antioxidant co-treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low this compound concentrations. | - High sensitivity of the cell line. - Sub-optimal cell culture conditions. - Inaccurate concentration of this compound stock solution. | - Perform a thorough dose-response curve: Test a wider and lower range of concentrations (e.g., starting from nanomolar concentrations). - Optimize cell seeding density: Ensure cells are in a logarithmic growth phase and not overly confluent at the time of treatment. Very low or very high cell densities can increase sensitivity to cytotoxic agents. - Verify stock solution concentration: Use spectrophotometry or another appropriate method to confirm the concentration of your this compound stock. |
| Inconsistent results between experiments. | - Variation in cell passage number. - Differences in cell confluency at the time of treatment. - Fluctuation in serum concentration in the culture medium. | - Use a consistent cell passage number: Avoid using very high passage number cells as their characteristics can change over time. - Standardize cell seeding and treatment protocols: Ensure a consistent cell confluency (e.g., 70-80%) at the start of each experiment. - Maintain consistent serum levels: The presence of serum proteins can bind to small molecule inhibitors, affecting their free concentration and activity. Use a consistent serum percentage across all experiments.[5] |
| Desired inhibitory effect is only seen at highly toxic concentrations. | - The on-target effect and cytotoxicity are tightly linked in your cell model. - Potential off-target effects are the primary drivers of toxicity. | - Consider a shorter treatment duration: This may allow for the observation of on-target effects before significant apoptosis is induced. - Investigate combination therapies: If the goal is to enhance a specific outcome, combining a lower, less toxic dose of this compound with another agent that targets a parallel pathway may be a viable strategy. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, but no this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Target cells in culture
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified signaling pathway of this compound, highlighting its multiple kinase targets.
Caption: Experimental workflow for determining and optimizing this compound concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidants Threaten Multikinase Inhibitor Efficacy against Liver Cancer by Blocking Mitochondrial Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with PP121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving PP121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, multi-targeted inhibitor of both tyrosine kinases and phosphoinositide kinases (PI3Ks).[1] It functions by targeting the ATP-binding pocket of these kinases. Its dual inhibitory nature allows for the simultaneous blockade of multiple signaling pathways that are often dysregulated in diseases like cancer.[2]
Q2: What are the primary molecular targets of this compound?
This compound inhibits a range of kinases with varying potencies. Its primary targets include Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Src family kinases (such as Hck and Src), Abl kinase, and the PI3K/mTOR pathway.[1][3]
Q3: How should I dissolve and store this compound?
This compound is a crystalline solid that is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM), but insoluble in water.[1] For stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1]
-
Stock Solutions: Aliquot and store at -80°C for up to one year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q4: What are the common research applications of this compound?
This compound is utilized in various research areas, including:
-
Cancer Biology: To study the effects of dual pathway inhibition on tumor cell proliferation, angiogenesis, and survival in various cancers like glioblastoma, thyroid carcinoma, and non-small cell lung cancer.[1][2][4]
-
Asthma Research: Investigating its potential therapeutic effects in relieving airway hyperresponsiveness, inflammation, and mucus hypersecretion.[5][6]
-
Signal Transduction Research: To dissect the roles of and crosstalk between tyrosine kinase and PI3K/Akt/mTOR signaling pathways.[2]
Troubleshooting Guides
Q1: I am not observing the expected level of inhibition in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:
-
Poor Solubility: this compound has poor aqueous solubility.[1] Ensure it is fully dissolved in a suitable solvent like DMSO before adding to your cell culture media. Sonication can aid in dissolution.[3] The final DMSO concentration in the media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Inhibitor Inactivity: Improper storage or multiple freeze-thaw cycles can lead to degradation. Use a fresh aliquot of your stock solution. It is also advisable to confirm the purity and activity of your this compound batch.
-
Cell Line Characteristics: The sensitivity to this compound can vary significantly between cell lines. This can be due to the presence of specific mutations (e.g., in PIK3CA or EGFR) or the activation of compensatory signaling pathways.[2][7] It's recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Conditions: The passage number of your cells can influence their characteristics and response to stimuli.[8][9] Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of treatment.
Q2: I am observing significant off-target effects or cellular toxicity. How can I mitigate this?
This compound is a multi-targeted inhibitor, which means off-target effects are a possibility, especially at higher concentrations.[1][10]
-
Dose Optimization: Perform a dose-response curve to identify the lowest effective concentration that inhibits your target of interest without causing widespread toxicity.
-
Time-Course Experiment: The duration of treatment can influence the observed effects. A shorter incubation time might be sufficient to inhibit the target pathway without inducing broader toxic effects.
-
Use of Controls: Compare the effects of this compound with more selective inhibitors for the individual targets (e.g., a specific Src inhibitor or a PI3K inhibitor) to dissect the contribution of each pathway to the observed phenotype.[2]
-
Assess Cell Health: Use multiple assays to assess cell viability and cytotoxicity. For example, a decrease in ATP levels can be an early indicator of cytotoxicity.[8]
Q3: My Western blot results for downstream signaling proteins are inconsistent. What should I check?
Inconsistent results in downstream target modulation (e.g., p-Akt, p-S6) can be frustrating. Here are some pointers:
-
Timing of Lysate Preparation: The phosphorylation state of signaling proteins can change rapidly. Ensure that you lyse the cells at the appropriate time point after this compound treatment to capture the desired effect. A time-course experiment is highly recommended.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
-
Antibody Quality: Ensure the primary antibodies you are using are specific and validated for the target protein and its phosphorylated form.
-
Loading Controls: Use a reliable loading control (e.g., β-actin or Cyclophilin B) to ensure equal protein loading across all wells.[11]
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kinase Targets
| Target Kinase | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| mTOR | 10 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| p110α (PI3K) | 52 |
| DNA-PK | 60 |
| Data compiled from Selleck Chemicals and TargetMol.[1][3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Reference |
| Cell Proliferation | TT thyroid carcinoma | 40 nM - 10 µM | [1][3] |
| Cell Proliferation | HUVECs (VEGF-stimulated) | ~41 nM (IC50) | [1] |
| Apoptosis & Cell Cycle Analysis | K562, BaF3 (Bcr-Abl) | Varies (e.g., 2.5 µM) | [1][2] |
| Western Blot Analysis | U87, LN229 glioblastoma | Varies, dose-dependent | [1] |
| v-Src Induced Phosphorylation | NIH3T3 (v-Src) | 80 nM - 20 µM | [3] |
Experimental Protocols
1. General Kinase Assay (Radiometric)
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase domain, a suitable substrate, 10 µM ATP, and 2.5 µCi of γ-³²P-ATP.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 2- or 4-fold dilutions from 1 nM to 50 µM) or vehicle control (0.1% DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Termination: Stop the reaction by spotting the mixture onto a nitrocellulose or phosphocellulose membrane.
-
Washing: Wash the membrane 5-6 times to remove unbound radioactivity.
-
Quantification: Dry the membrane and quantify the transferred radioactivity using a phosphorimager.
-
Data Analysis: Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.[3]
2. Western Blot Analysis for Phospho-protein Levels
-
Cell Culture and Treatment: Plate cells (e.g., U87 or LN229) in 12-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (0.1% DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Resolve equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., Akt, S6). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection kit.[1][5]
3. Cell Proliferation Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 4-fold dilutions from 10 µM to 40 nM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Resazurin Addition: Add Resazurin sodium salt solution to each well to a final concentration of 22 µM.
-
Fluorescence Quantification: Incubate for 2-4 hours and then measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 Calculation: Calculate the IC50 values using a suitable software package like Prism.[1]
Visualizations
Caption: Signaling pathways targeted by the dual kinase inhibitor this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 4. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of PP121
Welcome to the technical support center for PP121, a dual inhibitor of receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3K).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for enhancing the in vivo efficacy of this compound in your preclinical cancer models.
Section 1: this compound Mechanism of Action & Properties
FAQ 1.1: What is this compound and what are its primary targets?
This compound is a multi-targeted small molecule inhibitor. It potently inhibits several key signaling proteins involved in tumor growth, proliferation, and angiogenesis.[2][3] Its dual action on both tyrosine kinase and PI3K pathways makes it a compelling agent for cancers that have developed resistance to single-target therapies.[4]
Primary Targets and IC50 Values: this compound demonstrates potent, low nanomolar inhibition against a range of kinases.
| Target | IC50 (nM) | Key Function |
| PDGFR | 2 | Angiogenesis, Cell Growth |
| Hck | 8 | (Src family kinase) Cell Growth |
| mTOR | 10 | Cell Growth, Proliferation |
| VEGFR2 | 12 | Angiogenesis, Vascular Permeability |
| Src | 14 | Cell Migration, Invasion, Survival |
| Abl | 18 | Cell Proliferation, Survival |
| p110α (PI3K) | 52 | Cell Growth, Proliferation, Survival |
| DNA-PK | 60 | DNA Repair |
| Data sourced from Selleck Chemicals.[1] |
The compound selectively interacts with a hydrophobic pocket conserved in both tyrosine kinases and PI3Ks.[1] By inhibiting these targets, this compound can block critical downstream signaling pathways, including the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in tumor cells.[2][3]
Diagram: this compound Signaling Pathway Inhibition
The following diagram illustrates the primary signaling cascades inhibited by this compound. By targeting upstream RTKs like VEGFR2 and PDGFR, as well as the central PI3K/mTOR pathway, this compound exerts a multi-pronged anti-tumor effect.
Caption: Simplified signaling pathway showing key targets of this compound.
Section 2: Formulation and Administration
FAQ 2.1: My in vivo results with this compound are poor despite good in vitro potency. What could be the issue?
A common reason for this discrepancy is poor oral bioavailability, often due to low aqueous solubility. This compound is soluble in DMSO and ethanol but is practically insoluble in water.[1] Most kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) class II or IV, meaning they have low solubility and variable permeability, which can severely limit drug exposure at the tumor site following oral administration.[5][6]
FAQ 2.2: How can I improve the solubility and bioavailability of this compound for in vivo studies?
Improving the formulation is critical. Simply suspending this compound in a basic vehicle like corn oil or carboxymethylcellulose (CMC) may not be sufficient. Consider these advanced formulation strategies:
| Formulation Strategy | Mechanism | Key Advantage(s) | Considerations |
| Co-solvent Systems | Increases solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare. | Potential for drug precipitation upon dilution in GI tract. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within a hydrophilic cyclodextrin shell.[7] | Significantly improves aqueous solubility; can enhance stability. | Stoichiometry and binding affinity must be optimized. |
| Solid Dispersions | Disperses the drug in an amorphous state within a polymer matrix.[8] | Enhances dissolution rate and can create supersaturated solutions. | Requires specific manufacturing processes (e.g., hot-melt extrusion). |
| Self-Emulsifying Systems (SEDDS) | Forms a fine microemulsion upon gentle agitation in aqueous media (e.g., GI fluids).[7] | Improves solubility and absorption by presenting the drug in a solubilized state. | Requires careful selection of oils, surfactants, and co-solvents. |
Recommendation: For initial in vivo screening, a formulation using a co-solvent system (e.g., DMSO/PEG/Saline) or a commercially available vehicle designed for poorly soluble compounds is a practical start. For more advanced studies, cyclodextrin complexation offers a robust method to enhance bioavailability.
Section 3: In Vivo Study Design
FAQ 3.1: I'm planning my first in vivo efficacy study with this compound. What is a standard workflow?
A typical workflow for a xenograft study involves careful planning from animal selection to endpoint analysis. Following a structured process ensures reproducible and reliable results.
Diagram: Standard Xenograft Study Workflow
Caption: A typical experimental workflow for an in vivo xenograft study.
FAQ 3.2: Can you provide a sample protocol for a mouse xenograft efficacy study?
Yes. This protocol provides a general framework. Specifics like cell number, dosing, and schedule should be optimized for your tumor model.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., NCI-H1975 NSCLC cells) under standard conditions.[9] Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Trypsinize, wash, and resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL. To improve tumor take-rate, cells can be mixed 1:1 with Matrigel®.[10][11] Keep cells on ice.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG).[12] Allow them to acclimate for at least one week.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[10]
-
Tumor Monitoring: Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=5-10 mice per group) with similar mean tumor volumes.
-
Dosing Preparation: Prepare this compound in an appropriate vehicle. For example, dissolve this compound in DMSO, then dilute with PEG300 and finally with saline or 5% dextrose solution. Ensure the final DMSO concentration is <10%.
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg) and vehicle control via oral gavage once daily for 14-21 days.[13] Monitor body weight and clinical signs of toxicity daily.
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after the treatment course is complete.
-
Tissue Collection: At the endpoint, collect blood (for PK) and tumors (for PD and histology). Tumors can be snap-frozen in liquid nitrogen or fixed in formalin.
Section 4: Troubleshooting Poor Efficacy
FAQ 4.1: I've optimized the formulation, but this compound still shows weak anti-tumor activity. What are the next steps?
If bioavailability is not the issue, you must determine if the drug is reaching its target at a sufficient concentration and engaging it effectively. This involves a sequential investigation of pharmacokinetics (PK) and pharmacodynamics (PD).
Diagram: Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy.
FAQ 4.2: How do I perform a pharmacodynamic (PD) study to confirm target engagement?
A PD study measures the molecular effects of a drug on its target tissue. For this compound, this means measuring the phosphorylation status of its key kinase targets in the tumor. A reduction in the phosphorylated form of a protein (e.g., p-Akt) relative to the total protein indicates successful target inhibition.
Experimental Protocol: Western Blot for PD Biomarkers
-
Study Design: Treat tumor-bearing mice with a single dose of this compound or vehicle. Collect tumors at several time points post-dose (e.g., 2, 6, 12, 24 hours) to capture the time course of target inhibition.
-
Tumor Lysis: Immediately after excision, snap-freeze tumors. Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies. Recommended antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. For each target, calculate the ratio of the phosphorylated protein to the total protein, normalized to the loading control. Compare the ratios in this compound-treated groups to the vehicle control to determine the degree and duration of target inhibition.[14]
A significant and sustained reduction in the phosphorylation of key targets like p-VEGFR2 and p-Akt after this compound administration provides strong evidence of target engagement in vivo.[15][16] If target engagement is confirmed but efficacy is still low, this may point towards intrinsic or acquired resistance mechanisms in the tumor model.[17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. 4.4. Mouse Xenograft Model [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Technical Considerations in the Development of Circulating Peptides as Pharmacodynamic Biomarkers for Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. spandidos-publications.com [spandidos-publications.com]
PP121 experimental controls and best practices
Welcome to the technical support center for the multi-targeted kinase inhibitor, PP121. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in experiments, including troubleshooting advice and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, multi-targeted inhibitor of both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks).[1][2][3][4][5] It is designed to simultaneously block multiple pro-tumorigenic signaling pathways.[6] Its unique selectivity is attributed to its ability to interact with a conserved hydrophobic pocket present in both tyrosine and phosphoinositide kinases.[5]
Q2: What are the primary kinase targets of this compound?
A2: this compound inhibits a range of kinases with high potency. The primary targets and their corresponding IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| mTOR | 10 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| p110α | 52 |
| DNA-PK | 60 |
| p110δ | 150 |
| EGFR | 260 |
| p110β | 1400 |
| p110γ | 1100 |
Data compiled from multiple sources.[1][2][7][8]
Q3: In which signaling pathways does this compound play an inhibitory role?
A3: this compound has been shown to effectively inhibit the PI3K/Akt/mTOR and MAPK/Akt signaling pathways.[9][10] By targeting key kinases in these cascades, this compound can potently block the phosphorylation of downstream effectors such as Akt, p70S6K, and S6.[1]
Q4: What are the common cellular effects observed after treatment with this compound?
A4: Treatment of cancer cells with this compound has been demonstrated to inhibit cell proliferation, induce G0/G1 cell cycle arrest, and promote apoptosis.[1][2] It has also been shown to reduce cell migration and invasion.[6]
Troubleshooting Guide
Problem 1: No or weak inhibition of target phosphorylation in Western Blot.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 50 nM to 10 µM.[6]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Increase the incubation time with this compound. A time course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing the desired inhibitory effect.
-
-
Possible Cause 3: Poor solubility of this compound.
-
Possible Cause 4: Cell line is resistant to this compound.
-
Solution: Some cell lines may have compensatory signaling pathways that circumvent the inhibitory effects of this compound. Consider using a combination of inhibitors or a different cell line.
-
Problem 2: High background in kinase assays.
-
Possible Cause 1: Non-specific binding of ATP.
-
Possible Cause 2: Insufficient washing steps.
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding into 96-well plates. Verify cell counts and viability before plating.
-
-
Possible Cause 2: Edge effects in 96-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells. Ensure a humidified environment in the incubator.
-
-
Possible Cause 3: DMSO concentration is too high.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.[1]
-
Experimental Protocols & Best Practices
Best Practices for Handling this compound
-
Storage: Store the solid compound at -20°C.[2][3] Stock solutions in DMSO can be stored at -80°C for over a year.[2]
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3] It is insoluble in water.[1]
-
Preparation of Working Solutions: For cell-based assays, prepare fresh dilutions of your DMSO stock solution in the appropriate cell culture medium immediately before use.
Detailed Experimental Protocols
1. Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target proteins.
-
Cell Seeding and Treatment:
-
Seed cells in 12-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (e.g., 0.04, 0.2, 1, 5, 10 µM) or a vehicle control (0.1% DMSO) for the desired duration (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add SDS-PAGE loading buffer to the lysates and heat at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
-
Detection:
-
Detect the signal using an ECL substrate and visualize using a chemiluminescence imaging system.[9]
-
2. Cell Proliferation (Viability) Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 4-fold dilutions from 10 µM to 0.04 µM) or a vehicle control (0.1% DMSO).[1]
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[1]
-
-
Viability Assessment (Resazurin-based):
-
Add Resazurin sodium salt (to a final concentration of 22 µM) to each well.[1]
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[1]
-
3. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound against a purified kinase.
-
Reaction Setup:
-
Kinase Reaction:
-
Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 30 minutes).
-
-
Termination and Detection:
-
Quantification:
-
Quantify the transferred radioactivity using a phosphorimager.[1]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
-
Visualizations
Caption: this compound inhibits key nodes in the PI3K/Akt/mTOR and MAPK signaling pathways.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | mTOR | Hck | PDGFR | Src | Bcr-Abl | VEGFR | TargetMol [targetmol.com]
- 3. PP 121 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
Dealing with PP121 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual tyrosine and phosphoinositide kinase inhibitor, PP121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, multi-targeted small molecule inhibitor. It dually inhibits tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). Its primary targets include Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Src family kinases, Abl, and the mammalian Target of Rapamycin (mTOR).[1][2]
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in fresh, anhydrous DMSO. To aid dissolution, ultrasonication may be used. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guide: this compound Insolubility
One of the most common challenges encountered when working with this compound is its low aqueous solubility, which can lead to precipitation when added to cell culture media or other aqueous buffers.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The aqueous solubility of this compound is very low. If the final concentration in your medium exceeds its solubility limit, it will precipitate.
-
Solution: Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and experimental conditions. It is often better to use a lower concentration for a longer duration.
-
-
Method of Dilution: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to crash out of solution.
-
Solution 1 (Serial Dilution): Perform serial dilutions of your this compound DMSO stock in cell culture medium. For example, make an intermediate dilution in a smaller volume of medium before adding it to the final culture volume. This gradual decrease in DMSO concentration can help maintain solubility.
-
Solution 2 (Pre-mixing with Serum): Before adding to the full volume of medium, try pre-mixing the this compound DMSO stock with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in the serum can help to solubilize the hydrophobic compound.
-
-
Low Temperature of Medium: Adding the DMSO stock to cold medium can decrease the solubility of this compound.
-
Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
-
Presence of Water in DMSO Stock: DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution. Aliquot the stock solution to minimize the number of times the main stock is opened to the atmosphere.
-
Problem: I see a precipitate in my frozen DMSO stock solution of this compound.
Possible Cause and Solution:
-
Freeze-Thaw Cycles and Water Absorption: Repeated freeze-thaw cycles can introduce moisture into the DMSO, leading to precipitation of the compound.[3]
-
Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure vials are tightly sealed. If you observe a precipitate, you can try to redissolve it by warming the vial and sonicating.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 319.36 g/mol | |
| Solubility in DMSO | ≥10 mg/mL | [4] |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble |
IC₅₀ Values:
| Target | IC₅₀ (nM) | Reference |
| PDGFR | 2 | [2] |
| Hck | 8 | [2] |
| mTOR | 10 | [2] |
| VEGFR2 | 12 | [2] |
| Src | 14 | [2] |
| Abl | 18 | [2] |
| DNA-PK | 60 | [2] |
| p110α | 52 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a sterile microcentrifuge tube or a separate 96-well plate. First, dilute the DMSO stock solution in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
This protocol provides a general procedure for analyzing the effect of this compound on protein phosphorylation.
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Experimental Workflow
Caption: A general experimental workflow for using this compound.
This compound Signaling Pathway Inhibition
Caption: Key signaling pathways inhibited by this compound.
References
Technical Support Center: Validating PP121 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of PP121, a dual inhibitor of tyrosine and phosphoinositide kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, multi-targeted small molecule inhibitor. Its primary targets include both receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks). Key targets include PDGFR, VEGFR2, Src, Abl, Hck, mTOR, DNA-PK, and p110α (a subunit of PI3K).[1][2] This dual-targeting capability makes it a valuable tool for investigating signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: How can I confirm that this compound is engaging its intended targets in my cell line?
Target engagement can be validated using several methods:
-
Western Blotting: This is the most common method to assess the phosphorylation status of downstream effectors of this compound's targets. A decrease in the phosphorylation of proteins like Akt, S6 ribosomal protein, or CrkL upon this compound treatment indicates target engagement.[1][3][4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of this compound to its target proteins in a cellular environment.[5][6][7] Ligand binding increases the thermal stability of the target protein.
-
In-Cell Western (ICW) Assay: This is a quantitative, plate-based immunofluorescence assay that can measure the levels of phosphorylated and total proteins simultaneously in fixed cells, offering higher throughput than traditional Western blotting.[8][9][10][11]
Q3: What are some expected off-target effects of this compound?
While this compound is a potent inhibitor of its primary targets, some off-target effects have been noted. Due to its multi-targeted nature, researchers should be aware of its potential to influence multiple signaling pathways simultaneously.[2] For instance, this compound has been shown to affect ion channels in certain contexts.[12][13] Cross-reactivity with other kinases sharing structural similarities in the ATP-binding pocket is also a possibility. Comprehensive target profiling and appropriate controls are crucial to distinguish on-target from off-target effects.
Troubleshooting Guides
Western Blotting for Phospho-Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for the phosphorylated protein | Ineffective this compound treatment (concentration or time). | Optimize this compound concentration and incubation time. Perform a dose-response and time-course experiment. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for the specific phospho-protein. Titrate the primary antibody to determine the optimal concentration. | |
| Issues with sample preparation (e.g., phosphatase activity). | Use phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[14] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA for phospho-antibodies).[15] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[15][16] | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell density, passage number, and serum concentration. |
| Inconsistent sample loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control like β-actin or GAPDH. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No observable thermal shift | This compound does not bind to the target in the tested conditions. | Verify this compound activity with a functional assay (e.g., Western blot for downstream signaling). |
| Insufficient heating. | Optimize the temperature gradient to find the optimal melting temperature of the target protein. | |
| Low abundance of the target protein. | Enrich for the target protein if possible, or use a more sensitive detection method. | |
| High variability in protein levels | Uneven heating of samples. | Ensure uniform heating of all samples in the thermal cycler. |
| Inconsistent sample processing. | Standardize cell lysis and centrifugation steps. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (Ser473) Inhibition by this compound
This protocol details the steps to assess the inhibition of Akt phosphorylation at Serine 473 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 or LN229 glioblastoma cells) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL PDGF) for 15-30 minutes before lysis to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: In-Cell Western (ICW) Assay for p-S6 Ribosomal Protein
This protocol provides a high-throughput method to quantify the inhibition of S6 ribosomal protein phosphorylation.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block the cells with 150 µL of blocking buffer (e.g., LI-COR Intercept Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.[11][17]
-
Incubate the cells with primary antibodies for p-S6 and a normalization protein (e.g., total S6 or a housekeeping protein) diluted in antibody dilution buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the wells four times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
Wash the wells four times with PBS-T.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal from the phospho-protein is normalized to the signal from the total protein or housekeeping protein.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 (nM) |
| PDGFR | 2 |
| Hck | 8 |
| mTOR | 10 |
| VEGFR2 | 12 |
| Src | 14 |
| Abl | 18 |
| p110α | 52 |
| DNA-PK | 60 |
Data compiled from Selleck Chemicals and R&D Systems product information.[1]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - A*STAR OAR [oar.a-star.edu.sg]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
- 11. biomol.com [biomol.com]
- 12. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. licorbio.com [licorbio.com]
Validation & Comparative
A Comparative Guide to mTOR Inhibitors: PP121 Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of PP121, a dual tyrosine and phosphoinositide kinase inhibitor, with other prominent mTOR inhibitors. The comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.
Overview of mTOR Signaling
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]
-
mTORC1 , sensitive to the allosteric inhibitor rapamycin, is a central regulator of protein synthesis. It integrates signals from growth factors, nutrients, and cellular energy status to phosphorylate downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]
-
mTORC2 , generally insensitive to acute rapamycin treatment, plays a crucial role in cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[1][2]
Mechanism of Action: A Generational Divide
mTOR inhibitors can be broadly classified into two generations based on their mechanism of action.
-
First-generation inhibitors (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting mTORC1.[3][4] This inhibition is often incomplete and can lead to a feedback activation of the PI3K/Akt pathway.[3]
-
Second-generation inhibitors (ATP-competitive): These inhibitors, including this compound, Torin1, and INK128, target the ATP-binding site of the mTOR kinase domain.[4][5] This direct inhibition affects both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling and preventing the feedback activation of Akt.[5][6]
Quantitative Comparison of mTOR Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized mTOR inhibitors.
| Inhibitor | Type | Target(s) | IC50 (nM) - mTOR | Other Key Targets (IC50, nM) |
| This compound | ATP-competitive | mTOR, PI3K, PDGFR, Src, Abl, VEGFR2 | 10 | PDGFR (2), Hck (8), VEGFR2 (12), Src (14), Abl (18), DNA-PK (60) |
| Rapamycin | Allosteric | mTORC1 | ~0.1 (in HEK293 cells) | - |
| PP242 | ATP-competitive | mTOR | 8 | - |
| Torin1 | ATP-competitive | mTOR | 3 | DNA-PK, ATM, ATR |
| INK128 (Sapanisertib) | ATP-competitive | mTOR | 1 | >200-fold selective for mTOR over PI3K |
| AZD8055 | ATP-competitive | mTOR | 0.8 (in MDA-MB-468 cells) | >1000-fold selective for mTOR over PI3K |
| PI-103 | ATP-competitive | PI3K, mTOR | 20 (mTORC1), 83 (mTORC2) | p110α (2), p110β (3), p110δ (3), p110γ (15) |
Table 1: Biochemical Potency of Selected mTOR Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% in biochemical assays.
| Inhibitor | Cell Line | Assay | Effect | IC50 / Effective Concentration |
| This compound | U87, LN229 Glioblastoma | Western Blot | Dose-dependent inhibition of Akt, p70S6K, and S6 phosphorylation | 0.04 - 10 µM |
| This compound | Tumor cell lines | Proliferation Assay | Induces G0/G1 cell cycle arrest | Similar to PI-103 |
| Rapamycin | Various | Proliferation Assay | Primarily cytostatic, inhibits G1 to S phase progression | Varies by cell line |
| Torin1 | Neuroblastoma | Cell Viability | Inhibits cell viability | Low nanomolar range |
| INK128 | Neuroblastoma | Western Blot | Potent inhibition of mTORC1 and mTORC2 signaling | - |
Table 2: Cellular Activity of Selected mTOR Inhibitors. This table highlights the effects of the inhibitors on key cellular processes and signaling events.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the mTOR signaling network and the methodologies used to study them, the following diagrams are provided.
Caption: Simplified mTOR Signaling Pathway.
Caption: Mechanism of Action of mTOR Inhibitors.
Caption: General Experimental Workflow for mTOR Inhibitor Testing.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme (recombinant)
-
Substrate (e.g., inactive p70S6K or 4E-BP1)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels and Western blot reagents
-
Phospho-specific antibodies (e.g., anti-phospho-p70S6K Thr389)
Procedure:
-
Prepare a reaction mixture containing the active mTOR enzyme and the substrate in the kinase assay buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the extent of phosphorylation.
-
Visualize the bands using an appropriate detection system and quantify the signal to determine the IC50 of the inhibitor.
Western Blot Analysis of mTOR Pathway Activation
This method is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the mTOR signaling cascade within cells.[7]
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-phospho-S6K Thr389, anti-total-S6K, anti-phospho-S6 Ser235/236, anti-total-S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Proliferation Assay (e.g., EdU Incorporation)
This assay measures the effect of an inhibitor on cell division.[8][9]
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Cell fixation and permeabilization buffers
-
Click-iT® reaction cocktail containing a fluorescent azide
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate cells in a multi-well plate and allow them to attach.
-
Treat the cells with the test inhibitor at various concentrations.
-
Add EdU to the cell culture medium and incubate for a period to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Stain the cell nuclei with a counterstain.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei) to determine the effect of the inhibitor on cell proliferation.
Conclusion
This compound emerges as a potent, multi-targeted inhibitor that effectively blocks both mTORC1 and mTORC2, in addition to other key oncogenic kinases. Its ATP-competitive mechanism of action offers a more complete shutdown of the mTOR pathway compared to first-generation allosteric inhibitors like rapamycin. The choice of an mTOR inhibitor will ultimately depend on the specific research question. For studies requiring a broad inhibition of both mTOR and PI3K signaling, this compound presents a valuable tool. In contrast, for investigations focused solely on mTORC1, rapamycin and its analogs remain relevant. The second-generation ATP-competitive inhibitors with high selectivity for mTOR, such as Torin1 and INK128, are ideal for dissecting the specific roles of mTOR kinase activity. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PP121 and Sorafenib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two kinase inhibitors, PP121 and Sorafenib, in various cancer models. The information is compiled from publicly available research to assist in evaluating their potential therapeutic applications.
At a Glance: this compound vs. Sorafenib
| Feature | This compound | Sorafenib |
| Primary Target Class | Dual Tyrosine and Phosphoinositide Kinase Inhibitor | Multi-kinase Inhibitor |
| Key Signaling Pathways Inhibited | PI3K/Akt/mTOR | RAF/MEK/ERK |
| Additional Targets | PDGFR, VEGFR2, Src, Abl, Hck, DNA-PK[1][2] | VEGFR, PDGFR, c-KIT, FLT3, RET[3][4] |
| Primary Cancer Models Studied | Anaplastic Thyroid Carcinoma, Non-Small Cell Lung Cancer, Esophageal Cancer, Glioblastoma[5][6][7][8][9] | Hepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma, Non-Hodgkin Lymphoma[3][4][10] |
| Reported In Vitro Effects | Inhibition of cell viability, induction of apoptosis, decreased cell migration and invasion[5][6][7] | Inhibition of proliferation, induction of apoptosis, anti-angiogenic effects[11][12] |
| Reported In Vivo Effects | Suppression of tumor growth[5][6][9] | Attenuation of tumor growth, reduction of tumor angiogenesis, increased tumor apoptosis[3][12][13] |
Mechanism of Action and Signaling Pathways
This compound and Sorafenib exhibit distinct primary mechanisms of action, targeting different key signaling cascades implicated in cancer cell proliferation, survival, and angiogenesis.
This compound is a dual inhibitor that potently targets both tyrosine kinases and phosphoinositide 3-kinases (PI3Ks). Its primary mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6][14] By inhibiting mTOR, this compound can induce cell cycle arrest, typically at the G0/G1 phase.[1][15] Additionally, this compound has been shown to inhibit other important kinases such as PDGFR, VEGFR2, Src, and Abl.[1][2]
Sorafenib is a multi-kinase inhibitor that disrupts tumor cell proliferation and angiogenesis.[3][16] It primarily targets the RAF/MEK/ERK signaling pathway by inhibiting Raf kinases, including Raf-1 and B-Raf.[3][11][12] This pathway is crucial for transmitting signals from cell surface receptors to the nucleus to control cell proliferation and survival. Additionally, Sorafenib inhibits several receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[3][17]
References
- 1. m.youtube.com [m.youtube.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. ibidi.com [ibidi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib attenuates p21 in kidney cancer cells and augments cell death in combination with DNA-damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell migration assay [bio-protocol.org]
- 14. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 15. Sorafenib attenuates p21 in kidney cancer cells and augments cell death in combination with DNA-damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: The Efficacy of PP121 Versus First-Generation Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of small molecule inhibitors has revolutionized treatment paradigms, particularly for non-small cell lung cancer (NSCLC). First-generation tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) marked a significant advancement in treating EGFR-mutant NSCLC. However, the emergence of resistance has driven the development of next-generation inhibitors with broader and more durable efficacy. This guide provides a detailed comparison of PP121, a novel dual inhibitor of tyrosine and phosphoinositide 3-kinase (PI3K), with first-generation EGFR TKIs, focusing on their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Inhibition Strategies
First-generation EGFR TKIs, such as gefitinib and erlotinib, function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1][2] By binding to the ATP-binding pocket of EGFR, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1] Their efficacy is most pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.
In contrast, this compound employs a multi-targeted approach. It is a potent dual inhibitor of both tyrosine kinases and the PI3K/mTOR signaling pathway.[3] Its targets include not only receptor tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), but also non-receptor tyrosine kinases such as Src and Abl, in addition to the p110α subunit of PI3K and the mammalian target of rapamycin (mTOR).[4] This broader inhibitory profile suggests that this compound may overcome some of the resistance mechanisms that limit the efficacy of first-generation TKIs, which are often driven by the activation of alternative signaling pathways.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head clinical trials comparing this compound with first-generation TKIs are not yet available. However, preclinical data from studies on NSCLC cell lines allow for a comparative assessment of their potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, gefitinib, and erlotinib in key NSCLC cell lines.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Histology | EGFR Status | This compound Concentration | Exposure Time | Effect |
| NCI-H1975 | Adenocarcinoma | L858R, T790M | 500 nM | 5 days | Significantly decreased cell viability |
| 1-10 µM | 48 hours | Dose-dependent decrease in viability | |||
| NCI-H2170 | Squamous Cell Carcinoma | Wild-Type | 500 nM | 5 days | Significantly decreased cell viability |
| 1-10 µM | 48 hours | Dose-dependent decrease in viability |
Data sourced from a preclinical study on this compound in NSCLC.[3]
Table 2: In Vitro Efficacy of First-Generation TKIs in NSCLC Cell Lines
| Cell Line | Histology | EGFR Status | Inhibitor | IC50 Value (µM) |
| NCI-H1975 | Adenocarcinoma | L858R, T790M | Gefitinib | 6.145 - 21.461[5][6] |
| Erlotinib | 5.5 - >20[7][8] | |||
| NCI-H2170 | Squamous Cell Carcinoma | Wild-Type | Gefitinib | High (Resistant) |
| Erlotinib | High (Resistant) |
IC50 values are compiled from multiple sources. The NCI-H1975 cell line is known to be resistant to first-generation TKIs due to the T790M mutation. NCI-H2170, being EGFR wild-type, is also expected to be resistant.
These data suggest that while the NCI-H1975 cell line, which harbors the T790M resistance mutation, is largely resistant to first-generation TKIs, this compound demonstrates significant activity in the nanomolar to low micromolar range. This supports the hypothesis that this compound's multi-targeted approach may circumvent EGFR TKI resistance. Furthermore, the efficacy of this compound in the EGFR wild-type NCI-H2170 cell line indicates its potential for broader applications beyond EGFR-mutant tumors.
Signaling Pathways and Experimental Workflows
The differential mechanisms of this compound and first-generation TKIs are best visualized through their impact on cellular signaling pathways.
First-generation TKIs primarily inhibit the EGFR receptor at the cell membrane, thereby blocking the activation of both the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.
This compound exhibits a broader inhibitory profile, targeting multiple receptor tyrosine kinases at the cell membrane and key downstream signaling nodes like PI3K and mTOR, as well as non-receptor tyrosine kinases like Src and Abl.
The evaluation of these inhibitors relies on a series of well-established experimental workflows.
References
- 1. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 2. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Unveiling the Target Landscape of PP121: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparative analysis of the cross-reactivity profile of PP121, a potent dual inhibitor of tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3Ks). Its performance is benchmarked against other well-characterized multi-kinase inhibitors, PI-103 and Sorafenib, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has emerged as a valuable tool compound for interrogating cellular signaling pathways due to its dual activity against two critical classes of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] Its ability to simultaneously block key nodes in both the PI3K/Akt/mTOr and various tyrosine kinase-driven pathways makes it a compelling candidate for further investigation.[1][4] This guide aims to provide a clear and objective overview of its selectivity profile based on currently available data.
Comparative Inhibitor Activity
To contextualize the cross-reactivity of this compound, its inhibitory potency (IC50) against a panel of known targets is compared with that of PI-103, a potent pan-Class I PI3K inhibitor with additional activity against mTOR, and Sorafenib, a multi-kinase inhibitor targeting Raf kinases and several receptor tyrosine kinases.[5][6][7]
| Target Family | Target | This compound IC50 (nM) | PI-103 IC50 (nM) | Sorafenib IC50 (nM) |
| Tyrosine Kinase | PDGFR | 2 | - | 58 |
| Hck | 8 | - | - | |
| VEGFR2 | 12 | - | 90 | |
| Src | 14 | - | - | |
| Abl | 18 | - | - | |
| c-Kit | - | - | 900 | |
| FLT3 | - | - | 58 | |
| RET | - | - | - | |
| Raf-1 | - | - | 6 | |
| B-Raf | - | - | 22 | |
| PI3K-like Kinase | mTOR | 10 | 20-83 | - |
| DNA-PK | 60 | 23 | - | |
| PI3K | p110α | 52 | 2-8 | - |
| p110β | - | 3 | - | |
| p110δ | - | 3 | - | |
| p110γ | - | 15 | - |
This data highlights the potent and multi-targeted nature of this compound against key players in oncogenic signaling. Its dual activity against both receptor tyrosine kinases and the PI3K/mTOR pathway provides a rationale for its observed anti-proliferative effects in various cancer cell lines.[1][2]
Signaling Pathway Inhibition
This compound exerts its biological effects by impinging on the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by this compound.
References
- 1. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI-103 and sorafenib inhibit hepatocellular carcinoma cell proliferation by blocking Ras/Raf/MAPK and PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: PP121 vs. PI-103 in Targeting the PI3K/mTOR Pathway
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for dissecting the complexities of the PI3K/mTOR signaling pathway and developing novel therapeutics. This guide provides an objective comparison of two widely used dual PI3K/mTOR inhibitors, PP121 and PI-103, supported by experimental data and detailed protocols to aid in your research endeavors.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Both this compound and PI-103 have emerged as valuable research tools for their ability to simultaneously inhibit both PI3K and mTOR, key kinases in this pathway.
Mechanism of Action: Dual Inhibition with Distinct Profiles
Both this compound and PI-103 are ATP-competitive inhibitors that target the kinase domains of PI3K and mTOR. However, they exhibit different selectivity profiles. PI-103 is a potent and relatively specific inhibitor of Class I PI3K isoforms and mTOR. In contrast, this compound is a multi-targeted inhibitor, demonstrating potent inhibition of not only PI3K and mTOR but also other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), Src family kinases, and Abl kinase.[1] This broader activity of this compound can be advantageous in certain contexts where multiple signaling pathways contribute to disease pathogenesis.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the inhibitory activities and cellular effects of this compound and PI-103 based on available experimental data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Target | This compound (nM) | PI-103 (nM) |
| PI3Kα (p110α) | 52 | 2 - 8 |
| PI3Kβ (p110β) | - | 3 - 88 |
| PI3Kδ (p110δ) | - | 3 - 48 |
| PI3Kγ (p110γ) | - | 15 - 150 |
| mTOR | 10 | 20 - 30 |
| DNA-PK | 60 | 2 - 23 |
| PDGFR | 2 | - |
| Hck | 8 | - |
| VEGFR2 | 12 | - |
| Src | 14 | - |
| Abl | 18 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Table 2: Cellular Effects
| Cellular Process | This compound | PI-103 |
| Cell Proliferation | Potently inhibits proliferation in various cancer cell lines. Antiproliferative activity is remarkably similar to PI-103.[2] | Potently inhibits proliferation in a wide range of cancer cell lines. |
| Cell Cycle | Induces G0/G1 cell cycle arrest, similar to the effect of PI-103.[2] | Induces G1 cell cycle arrest.[3] |
| Apoptosis | Induces apoptosis in some cancer cell lines. | Induces apoptosis in various cancer cell lines, often in a cell-type-specific manner. It has been shown to activate caspase-9 and caspase-3. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by this compound and PI-103.
Caption: A typical experimental workflow for comparing PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up a kinase reaction in a 96-well plate containing the kinase of interest (e.g., PI3Kα or mTOR), the appropriate substrate (e.g., PIP2 for PI3K), ATP, and varying concentrations of the inhibitor (this compound or PI-103) or DMSO as a vehicle control.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for PI3K/mTOR Pathway Activation
This technique is used to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with this compound, PI-103, or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473) and S6 (e.g., p-S6 Ser235/236) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound or PI-103 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Conclusion
Both this compound and PI-103 are potent dual inhibitors of the PI3K/mTOR pathway, serving as invaluable tools for cancer research. The choice between these two inhibitors will depend on the specific research question. PI-103 offers greater specificity for the PI3K/mTOR pathway, making it suitable for studies focused on dissecting the roles of these kinases. In contrast, the multi-targeted nature of this compound may be advantageous for investigating cancers driven by the simultaneous activation of multiple signaling pathways. This guide provides the necessary data and protocols to empower researchers to make an informed decision and to design and execute rigorous experiments to further our understanding of PI3K/mTOR signaling in health and disease.
References
Unlocking Synergistic Potential: A Comparative Guide to PP121 and Chemotherapy Combinations
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of the dual tyrosine and phosphoinositide kinase inhibitor, PP121, with other common chemotherapy drugs. While direct experimental data on this compound in combination therapies is emerging, this document presents a comparative analysis based on preclinical data from functionally similar PI3K/Akt/mTOR inhibitors. The data herein is intended for researchers, scientists, and drug development professionals to inform future research and development of novel cancer therapeutics.
The central hypothesis is that dual-inhibition of key survival pathways by agents like this compound can significantly enhance the cytotoxic effects of traditional chemotherapy, potentially overcoming drug resistance and allowing for reduced dosages, thereby minimizing patient side effects. This guide explores this hypothesis by examining the synergistic interactions of PI3K/Akt/mTOR inhibitors with Doxorubicin, Cisplatin, and Temozolomide in various cancer models.
Synergistic Effects with Doxorubicin
The combination of PI3K/mTOR inhibitors with the anthracycline antibiotic Doxorubicin has shown significant synergistic effects in preclinical models of leiomyosarcoma and breast cancer. This synergy is primarily attributed to the enhanced induction of apoptosis.
Quantitative Analysis:
| Cancer Type | Cell Line | PI3K/mTOR Inhibitor | Doxorubicin IC50 (nM) | Inhibitor IC50 (nM) | Combination Effect | Combination Index (CI) | Reference |
| Leiomyosarcoma | SKLMS1 | BEZ235 | Not Specified | < 1000 | Synergy | < 1 | [1] |
| Leiomyosarcoma | STS39 | BEZ235 | Not Specified | < 1000 | Synergy | < 1 | [1] |
| Breast Cancer | MDA-MB-231 | - | 6602 | - | - | - | [2] |
| Breast Cancer | MCF-7 | - | 8306 | - | - | - | [2] |
Note: IC50 values for individual agents can vary between studies and experimental conditions.
Synergistic Effects with Cisplatin
The combination of PI3K/mTOR inhibitors with the platinum-based chemotherapy drug Cisplatin has demonstrated strong synergy, particularly in overcoming resistance in non-small cell lung cancer (NSCLC).
Quantitative Analysis:
| Cancer Type | Cell Line | PI3K/mTOR Inhibitor | Cisplatin IC50 (µg/mL) | Inhibitor IC50 (µg/mL) | Combination IC50 (µg/mL) | Combination Index (CI) | Reference |
| NSCLC (Cisplatin-Resistant) | A549/DDP | NVP-BEZ235 | Not Specified | Not Specified | 1.53 (Cisplatin) + 0.15 (NVP-BEZ235) | 0.23 | [3] |
| Lung Cancer | A549 | - | ~37 | - | - | - | [4] |
| Lung Cancer | H460 | - | 8.6 | - | - | - | [4] |
| Ovarian Cancer (Cisplatin-Resistant) | A2780cisR | - | Not Specified | - | - | Additive | [5] |
Synergistic Effects with Temozolomide
In glioblastoma, the combination of PI3K inhibitors with the alkylating agent Temozolomide (TMZ) has shown promise in overcoming TMZ resistance.
Quantitative Analysis:
| Cancer Type | Cell Line | PI3K Inhibitor | Temozolomide IC50 (µM) | Inhibitor IC50 (nM) | Combination Effect | Reference |
| Glioblastoma (TMZ-Resistant) | U251/TMZ | XH30 | > 1000 | 191 | Synergy | [6] |
| Glioblastoma (TMZ-Resistant) | T98G | XH30 | > 1000 | 183 | Synergy | [6] |
| Glioblastoma | U87 | - | 230 | - | - | [6] |
| Glioblastoma | U251 | - | 240 | - | - | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of the drug combinations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of the PI3K/mTOR inhibitor, chemotherapy drug, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Colony Formation Assay
This assay assesses the long-term effect of drug combinations on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with the drugs or combinations at specified concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol or a paraformaldehyde solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Compare the number and size of colonies in the treated groups to the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the number of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with the drug combinations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathways and Experimental Workflow
The synergistic effects observed are largely due to the dual targeting of critical cancer cell survival and proliferation pathways. This compound and similar inhibitors block the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and confers resistance to chemotherapy.
Caption: A general workflow for assessing the synergistic effects of drug combinations in vitro.
References
- 1. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synergistic antitumor effect of dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with cisplatin on drug-resistant non-small cell lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitor PP121: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of PP121, a dual inhibitor of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks), with other targeted therapies, anlotinib and famitinib. The information is curated to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a potent multi-targeted kinase inhibitor with demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. It effectively targets key signaling pathways involved in tumor growth, angiogenesis, and survival. This guide presents a comparative analysis of its activity alongside anlotinib and famitinib, two other multi-targeted tyrosine kinase inhibitors, to provide a broader context for its potential therapeutic applications.
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of this compound, anlotinib, and famitinib has been evaluated in various cancer cell lines, with their potency typically measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Target Kinases | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | PDGFR, Hck, mTOR, VEGFR2, Src, Abl, p110α, DNA-PK | TT thyroid carcinoma | 50 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) (VEGF-stimulated) | 41 | [1] | ||
| NCI-H1975 (ADC - NSCLC) | 1-10 µM (for 48h) | [2] | ||
| NCI-H2170 (SCC - NSCLC) | 1-10 µM (for 48h) | [2] | ||
| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | PC-9 (NSCLC) | 8,060 | [3] |
| PC-9 derived LCSCs | 15,730 | [3] | ||
| HCC827 (NSCLC) | 7,390 | [3] | ||
| HCC827 derived LCSCs | 13,190 | [3] | ||
| Famitinib | VEGFR2, c-Kit, PDGFRβ | BGC-823 (Gastric Cancer) | Dose-dependent inhibition | [4] |
| MGC-803 (Gastric Cancer) | Dose-dependent inhibition | [4] |
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of these inhibitors has also been assessed in various animal models, providing crucial insights into their potential clinical efficacy.
| Compound | Tumor Model | Dosage and Administration | Key Findings | Reference |
| This compound | Anaplastic Thyroid Carcinoma Xenograft | Not Specified | Suppressed tumor growth | [5] |
| Eca-109 (Esophageal Cancer) Xenograft | Oral administration | Remarkably inhibited tumor growth and improved survival | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) PDX models (ADC and SCC) | Not Specified | Exerted an antitumorigenic effect | [2][5] | |
| Anlotinib | Lung Cancer Stem Cell Xenograft | Not Specified | Inhibited tumor growth | [3] |
| Refractory Metastatic Soft-Tissue Sarcoma (Phase II) | 12 mg/day, p.o. (days 1-14 of a 21-day cycle) | Median PFS: 5.6 months; Median OS: 12 months | [7][8] | |
| Famitinib | BGC-823 (Gastric Cancer) Xenograft | 50 mg/kg and 100 mg/kg | Significantly slowed tumor growth | [4] |
| Refractory Metastatic Colorectal Cancer (Phase II) | 25 mg, once daily, p.o. | Median PFS: 2.8 months | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Efficacy of this compound in primary and metastatic non‑small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Plan for PP121
This document provides crucial safety and logistical information for the proper disposal of the dual tyrosine and phosphoinositide kinase inhibitor, PP121. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first and most critical step. Due to its cytotoxic potential as a kinase inhibitor used in cancer research, all this compound waste must be treated as hazardous chemical waste.[1][2]
-
Solid Waste: Includes, but is not limited to:
-
Liquid Waste: Includes:
All waste streams must be segregated at the point of generation to prevent mixing of incompatible chemicals and to ensure proper disposal.[6][7][8]
Data Presentation: Waste Container and Labeling Requirements
Adherence to proper container and labeling protocols is mandatory for regulatory compliance and safety.
| Waste Type | Container Specification | Labeling Requirements |
| Solid this compound Waste | Puncture-resistant, rigid container with a secure lid.[9] Often a yellow container with a purple lid is used for cytotoxic waste.[1][9] | "Hazardous Chemical Waste," "Cytotoxic Waste," "this compound Solid Waste," full chemical names of contents, date of accumulation start, and appropriate hazard symbols (e.g., toxic).[3][10] |
| Liquid this compound Waste | Leak-proof, screw-cap container compatible with the solvent (e.g., glass for many organic solvents, plastic for hydrofluoric acid).[3][7] Do not fill more than 90% of the container's capacity.[3] | "Hazardous Chemical Waste," "Cytotoxic Liquid Waste," "this compound in [Solvent Name]," approximate concentrations of all chemical components, date of accumulation start, and relevant hazard symbols.[3][5] |
| Sharps Waste | UN-approved, puncture-resistant sharps container with a purple lid for cytotoxic sharps.[1][9] | "Cytotoxic Sharps," "Biohazard" symbol if applicable, and the date. |
Experimental Protocols for Disposal
The following step-by-step protocols must be followed for the safe disposal of this compound.
Protocol 3.1: Disposal of Solid this compound Waste
-
Collection: At the point of generation, place all contaminated solid waste (gloves, pipette tips, etc.) directly into a designated, pre-labeled cytotoxic solid waste container.
-
Storage: Keep the waste container sealed when not in use. Store in a designated satellite accumulation area away from general lab traffic.[7]
-
Full Container: Once the container is full, ensure the lid is securely fastened.
-
Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
Protocol 3.2: Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including solutions in DMSO, in a pre-labeled, compatible liquid waste container.[4]
-
Compatibility: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.[8]
-
Storage: Keep the liquid waste container tightly capped and stored in secondary containment to prevent spills.[3]
-
Full Container: When the container is 90% full, securely fasten the cap.
-
Pickup: Arrange for disposal through your institution's EHS office.[5]
Protocol 3.3: Decontamination of Labware
-
Initial Decontamination: Rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) three times.
-
Rinsate Collection: Collect the initial rinsate as hazardous liquid waste.[5]
-
Final Cleaning: After the initial solvent rinse, wash the labware with soap and water.
-
Empty Containers: Empty containers of pure this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash (after defacing the label).[5][8]
Protocol 3.4: Spill Management
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl gloves are recommended for DMSO).[4]
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).[11]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
- 11. uwm.edu [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
